N-Ethyl-N-methylaniline
Description
Properties
IUPAC Name |
N-ethyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-10(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHQUIPUBYPZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060628 | |
| Record name | Benzenamine, N-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-97-8 | |
| Record name | N-Ethyl-N-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Ethyl-N-methylaniline | |
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| Record name | N-ETHYL-N-METHYLANILINE | |
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| Record name | Benzenamine, N-ethyl-N-methyl- | |
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| Record name | Benzenamine, N-ethyl-N-methyl- | |
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| Record name | N-ethyl-N-methylaniline | |
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| Record name | N-Ethyl-N-methylaniline | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9PKC9G2DW | |
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Foundational & Exploratory
Synthesis of N-Ethyl-N-methylaniline from Aniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N-Ethyl-N-methylaniline, a valuable tertiary amine in various chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a tertiary amine synthesized from aniline (B41778). Its production involves the introduction of both an ethyl and a methyl group to the nitrogen atom of the aniline molecule. The primary synthetic strategies involve a stepwise approach, either through initial methylation followed by ethylation, or vice-versa. The two main reaction types employed for these transformations are reductive amination and direct N-alkylation. This guide will explore both pathways, providing detailed methodologies and comparative data.
Synthesis Pathways
The synthesis of this compound from aniline can be achieved through two primary stepwise pathways:
-
Pathway A: Aniline → N-Methylaniline → this compound
-
Pathway B: Aniline → N-Ethylaniline → this compound
Both pathways involve the formation of a secondary amine intermediate which is then further alkylated to the desired tertiary amine.
Pathway A: Methylation followed by Ethylation
This pathway involves the initial synthesis of N-methylaniline from aniline, which is then subsequently ethylated.
Step 1: Synthesis of N-Methylaniline
Two common methods for the synthesis of N-methylaniline are reductive amination (specifically the Eschweiler-Clarke reaction) and direct alkylation with a methylating agent.
Step 2: Synthesis of this compound from N-Methylaniline
The second step involves the ethylation of the intermediate N-methylaniline. This can be achieved through reductive amination with acetaldehyde (B116499) or direct alkylation with an ethylating agent.
Pathway B: Ethylation followed by Methylation
This alternative pathway begins with the synthesis of N-ethylaniline, which is then methylated.
Step 1: Synthesis of N-Ethylaniline
N-Ethylaniline can be synthesized from aniline via reductive amination with acetaldehyde or direct alkylation with an ethylating agent.
Step 2: Synthesis of this compound from N-Ethylaniline
The final step is the methylation of N-ethylaniline, which can be accomplished through reductive amination with formaldehyde (B43269) or direct alkylation with a methylating agent.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis pathways.
Spectroscopic Profile of N-Ethyl-N-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Ethyl-N-methylaniline, a tertiary amine of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅) | 7.22 | triplet | 8.0 | 2H |
| Aromatic (C₆H₅) | 6.91 - 6.51 | multiplet | - | 3H |
| Methylene (-CH₂-) | 3.39 | quartet | 7.1 | 2H |
| Methyl (-N-CH₃) | 2.89 | singlet | - | 3H |
| Methyl (-CH₂-CH₃) | 1.11 | triplet | 7.1 | 3H |
Note: Data sourced from a study on the methylation of aromatic amines.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-N) | 149.06 |
| Aromatic (CH) | 129.21 |
| Aromatic (CH) | 116.19 |
| Aromatic (CH) | 112.52 |
| Methylene (-CH₂-) | 46.92 |
| Methyl (-N-CH₃) | 37.55 |
| Methyl (-CH₂-CH₃) | 11.22 |
Note: Data sourced from a study on the methylation of aromatic amines.[1]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.
Data Acquisition:
-
The NMR spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically performed. Key acquisition parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.
IR Spectroscopic Data
The IR spectrum of this compound is characterized by the following significant absorption bands. The positions are given in reciprocal centimeters (cm⁻¹).
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-N Stretch (Aromatic Amine) | 1360 - 1250 | Strong |
| Aromatic C-H Bend (Out-of-Plane) | 900 - 675 | Strong |
Note: The specific peak positions can be found by examining the vapor phase or ATR-IR spectra available in databases such as those on PubChem and the NIST WebBook.[1]
Experimental Protocol for FTIR Spectroscopy (Neat Liquid)
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FTIR spectrometer are clean and dry.
-
Acquire a background spectrum of the empty sample stage to account for atmospheric and instrumental contributions.
-
Place a small drop of neat this compound directly onto the ATR crystal or between two salt plates.
-
Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Mass Spectrometric Data
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 135 | 34.40 | [C₉H₁₃N]⁺• (Molecular Ion) |
| 120 | 99.99 | [C₈H₁₀N]⁺ (M - CH₃)⁺ |
| 77 | 30.60 | [C₆H₅]⁺ (Phenyl cation) |
Note: Data sourced from the GC-MS data available on PubChem.[1]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation of this compound
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylaniline is a tertiary aromatic amine that serves as a significant intermediate in various chemical syntheses. Its chemical structure, featuring a phenyl group attached to a nitrogen atom bearing both an ethyl and a methyl substituent, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable building block in the production of dyes, pharmaceuticals, agrochemicals, and other specialty organic compounds. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key chemical processes.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Colorless to yellow or brown viscous liquid | [2] |
| Boiling Point | 204 °C at 760 mmHg | [3] |
| Melting Point | -6.87 °C (estimate) | [4] |
| Density | 0.947 g/mL at 25 °C | [3] |
| Flash Point | 74 °C | [3] |
| Refractive Index | 1.5152 (estimate) | [3] |
| Water Solubility | Insoluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [4] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Description | Reference(s) |
| Basicity (pKb) | Aromatic amines are weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring. The pKb of N-methylaniline is 9.30, and this compound is expected to have a similar basicity. | [5] |
| ¹H NMR | Representative chemical shifts (δ) in CDCl₃: Aromatic protons (6.6-7.2 ppm), -CH₂- (quartet, ~3.4 ppm), -N-CH₃ (singlet, ~2.9 ppm), -CH₂-CH₃ (triplet, ~1.1 ppm). | [6] |
| ¹³C NMR | Representative chemical shifts (δ) in CDCl₃: Aromatic carbons (112-149 ppm), -CH₂- (46.9 ppm), -N-CH₃ (37.6 ppm), -CH₂-CH₃ (11.2 ppm). | [6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹): C-H aromatic stretching (~3050), C-H aliphatic stretching (2850-2970), C=C aromatic ring stretching (1500-1600), C-N stretching (1340-1360). | [7][8] |
| Mass Spectrometry (MS) | Major fragment ions (m/z): 135 (Molecular Ion, [M]⁺), 120 ([M-CH₃]⁺). | [1] |
Chemical Reactivity
As a tertiary aromatic amine, this compound exhibits reactivity at both the aromatic ring and the nitrogen atom's lone pair, although direct reactions at the nitrogen are limited by the absence of an N-H bond.
-
Nucleophilicity : The lone pair of electrons on the nitrogen atom makes it a nucleophile.
-
Basicity : It is a weak base and can react with strong acids to form ammonium (B1175870) salts.[4]
-
Oxidation : Like other aniline (B41778) derivatives, it can be susceptible to oxidation, which can lead to discoloration upon exposure to air.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of this compound starting from N-methylaniline and acetaldehyde (B116499).
Materials:
-
N-methylaniline
-
Acetaldehyde
-
Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation with H₂/Pd-C)
-
Solvent (e.g., Methanol or Ethanol)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline in a suitable solvent like methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetaldehyde dropwise to the stirred solution. The reaction forms an intermediate iminium ion.
-
After the addition is complete, continue stirring the mixture at low temperature for 30-60 minutes.
-
Slowly add the reducing agent (e.g., portion-wise addition of NaBH₄) to the reaction mixture, ensuring the temperature remains below 20 °C.
-
Once the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding dilute HCl to neutralize excess reducing agent and adjust the pH to be slightly acidic.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Add water to the residue and basify the aqueous solution with a saturated solution of NaHCO₃ until the pH is ~8-9.
-
Extract the aqueous layer three times with an organic solvent like diethyl ether.
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[9]
Protocol 2: Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of a small liquid sample.[10]
Materials:
-
Thiele tube
-
High-boiling mineral oil
-
Thermometer (0-250 °C range)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or micro-burner
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side-arm junction.
-
Add approximately 0.5 mL of this compound into the small test tube.
-
Place the capillary tube into the test tube with its open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer assembly into the Thiele tube, immersing the bulb and sample into the oil. The oil level should be above the sample level.
-
Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[11]
-
Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the external pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[11] Record this temperature.
Protocol 3: Acquisition of a ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample for Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
Materials:
-
This compound (5-25 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette
-
Small vial
-
Tetramethylsilane (TMS) as an internal standard (often included in the solvent)
Procedure:
-
Weigh 5-25 mg of this compound and place it into a clean, dry small vial.
-
Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS to the vial.[13]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the clear solution into a clean NMR tube using a Pasteur pipette. Avoid transferring any solid particles.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean.
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge according to the spectrometer's specifications.
-
Place the sample into the NMR spectrometer.
-
Follow the instrument-specific software instructions to lock onto the deuterium (B1214612) signal of the solvent, shim the magnetic field to achieve homogeneity, and acquire the ¹H NMR spectrum.[14]
-
Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and integrating the signals to obtain the final NMR spectrum.[15]
Visualizations
The following diagrams illustrate key conceptual workflows and principles related to this compound.
Caption: A workflow diagram illustrating the synthesis of this compound.
Caption: The ortho- and para-directing effect of the N-ethyl-N-methylamino group.
References
- 1. This compound | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]
- 3. This compound CAS#: 613-97-8 [m.chemicalbook.com]
- 4. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electrophilic Reaction Mechanisms of N-Ethyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-methylaniline is an important synthetic intermediate whose reactivity is dominated by the strong electron-donating and directing effects of its tertiary amino group. This guide provides a detailed examination of the core reaction mechanisms of this compound with various electrophiles. It covers key electrophilic aromatic substitution reactions including nitrosation, halogenation, azo coupling, and formylation. This document serves as a technical resource, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Introduction: Reactivity of the this compound Ring
This compound is a tertiary aromatic amine featuring an N-ethyl-N-methylamino substituent on a benzene (B151609) ring. This group is a powerful activating group in electrophilic aromatic substitution (SEAr) reactions. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the aromatic ring, significantly increasing the electron density at the ortho and para positions. This activation makes the ring highly nucleophilic and susceptible to attack by a wide range of electrophiles.
The directing effect of the -N(CH₃)(C₂H₅) group is strongly ortho, para. Resonance analysis of the arenium ion intermediate (σ-complex) formed during electrophilic attack shows that intermediates resulting from ortho and para attack are significantly more stable, as they include a resonance structure where the positive charge is delocalized onto the nitrogen atom.[1][2] Consequently, electrophilic substitution occurs almost exclusively at these positions, with the para product often favored due to reduced steric hindrance.
Caption: General workflow of electrophilic aromatic substitution.
Key Electrophilic Reactions and Mechanisms
Nitrosation and the Fischer-Hepp Rearrangement
The reaction of this compound, a secondary-like aromatic amine for this reaction type, with nitrous acid (generated in situ from NaNO₂ and a strong acid) initially occurs at the nitrogen atom to form an N-nitrosoamine, N-ethyl-N-methyl-N-nitrosoaniline.[3] This reaction is typically rapid and high-yielding.
While the N-nitrosoamine is stable, treatment with a strong acid, such as hydrochloric acid, induces the Fischer-Hepp rearrangement .[4] This reaction shifts the nitroso (-N=O) group from the nitrogen atom to the para position of the aromatic ring, yielding p-nitroso-N-ethyl-N-methylaniline. This rearrangement is synthetically important as direct C-nitrosation of the ring at the para position is not feasible.[4] Evidence suggests the mechanism is primarily intramolecular.[5]
Caption: Pathway for nitrosation and subsequent rearrangement.
Halogenation
Due to the strong activation by the amino group, this compound reacts readily with halogens like bromine (Br₂). The reaction is typically very fast and can lead to polybromination if not controlled. To achieve selective monobromination, milder reagents or specific conditions are employed. N-Bromosuccinimide (NBS) is an effective reagent for the monobromination of activated aromatic rings, providing a low, steady concentration of electrophilic bromine, which enhances selectivity for the para product.[6][7]
Caption: Mechanism of para-bromination using NBS.
Azo Coupling
Aryl diazonium salts (Ar-N₂⁺) are weak electrophiles that react with highly activated aromatic compounds. This compound is an excellent substrate for these azo coupling reactions.[5] The diazonium ion attacks the electron-rich para position of the aniline ring to form a brightly colored azo compound. The reaction is typically carried out in slightly acidic to neutral conditions (pH < 7) to ensure a sufficient concentration of the diazonium ion without protonating the tertiary amine, which would deactivate the ring.[8] These products are widely used as azo dyes.[9]
Caption: Azo coupling of this compound.
Formylation (Vilsmeier-Haack Reaction)
Direct Friedel-Crafts acylation or alkylation of this compound is generally unsuccessful. The basic nitrogen atom of the aniline coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that prevents electrophilic attack on the ring.[10]
A successful alternative for introducing a formyl group (-CHO) is the Vilsmeier-Haack reaction .[11] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The resulting electrophile, a chloroiminium ion, is less reactive than an acylium ion and selectively attacks the electron-rich para position of activated rings like this compound.[12] The initial iminium salt product is then hydrolyzed during workup to yield the aldehyde.
Caption: The Vilsmeier-Haack formylation pathway.
Quantitative Data Summary
| Reaction | Electrophile | Substrate | Product | Yield (%) | Reference(s) |
| N-Nitrosation | NO⁺ | N-Methylaniline | N-Nitroso-N-methylaniline | 87-93% | [13] |
| Fischer-Hepp | Rearrangement | N-Nitroso-N-methylaniline | p-Nitroso-N-methylaniline | Good | [4][11] |
| Bromination | Br⁺ (from NBS) | N,N-Dialkylaniline N-Oxide | p-Bromo-N,N-dialkylaniline | up to 69% | [12] |
| Formylation | Vilsmeier Reagent | Electron-rich arene | p-Formyl-arene | ~77% | [13] |
| Azo Coupling | Ar-N₂⁺ | N,N-Dialkylaniline | p-Arylazo-N,N-dialkylaniline | Good-High | [5] |
Detailed Experimental Protocols
Protocol 1: N-Nitrosation of N-Methylaniline (Analogous Procedure)
Adapted from Organic Syntheses.[13]
-
Reaction Setup: In a 3 L flask equipped with a mechanical stirrer, combine N-methylaniline (107 g, 1.0 mol), concentrated hydrochloric acid (145 mL), and crushed ice (400 g).
-
Addition of Nitrite (B80452): Stir the mixture vigorously, maintaining the temperature at or below 10°C by adding more ice as needed. Over 5-10 minutes, add a solution of sodium nitrite (70 g, 1.0 mol) in water (250 mL).
-
Reaction: Continue stirring for an additional hour after the addition is complete.
-
Work-up: Separate the oily organic layer. Extract the aqueous layer with two 100 mL portions of benzene. Combine the organic layers.
-
Purification: Remove the benzene by distillation at atmospheric pressure. Fractionally distill the residue under reduced pressure. The main fraction of N-nitrosomethylaniline is collected as a light yellow liquid (b.p. 135–137°C at 13 mm Hg).
-
Expected Yield: 118–127 g (87–93%).
-
Protocol 2: Vilsmeier-Haack Formylation of an Activated Arene (General Procedure)
Adapted from NROChemistry.[13]
-
Reaction Setup: Dissolve the substrate (e.g., this compound, 1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.
-
Reagent Formation & Addition: In a separate flask, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) to anhydrous DMF at 0°C to form the Vilsmeier reagent. Slowly add this pre-formed reagent to the substrate solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution with aqueous sodium hydroxide (B78521) or sodium acetate (B1210297) to hydrolyze the iminium salt intermediate.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography to afford the pure aldehyde.
-
Expected Yield: ~77%.
-
Protocol 3: Azo Coupling with a Diazonium Salt (General Procedure)
Adapted from standard laboratory procedures.
-
Diazonium Salt Preparation: In a beaker, dissolve aniline (or a substituted aniline, 1.0 equiv) in 2.5 equivalents of aqueous HCl. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.0 equiv) in water dropwise, keeping the temperature below 5°C. Stir for 15 minutes to form the benzenediazonium chloride solution.
-
Coupling Partner Solution: In a separate beaker, dissolve this compound (1.0 equiv) in dilute aqueous HCl and cool to 0-5°C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring. A brightly colored precipitate (the azo dye) should form immediately. Maintain a slightly acidic pH.
-
Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by suction filtration.
-
Purification: Wash the filter cake with cold water to remove any unreacted salts. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.
Conclusion
This compound demonstrates high reactivity towards a range of electrophiles, governed by the powerful activating and ortho, para-directing nature of its tertiary amino group. The primary electrophilic substitution pathways—nitrosation, halogenation, azo coupling, and Vilsmeier-Haack formylation—provide access to a diverse array of functionalized aromatic compounds. Understanding these mechanisms, reaction conditions, and quantitative outcomes is crucial for leveraging this compound as a versatile building block in the synthesis of dyes, pharmaceuticals, and other high-value organic materials. The protocols and data presented in this guide offer a foundational resource for professionals in chemical synthesis and drug development.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[1,5]diazocines or quinazolinium salts: a remarkable example of the ‘t-amino effect’ - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Azo coupling reaction of diazonium salts of aromatic amines - Vrindawan Coaching Center [coaching-center.in]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Formylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
Synthesis of Novel Dyes Using N-Ethyl-N-methylaniline as a Versatile Intermediate
Abstract
N-Ethyl-N-methylaniline is a key tertiary amine intermediate in the synthesis of a diverse range of synthetic dyes. Its nucleophilic character and the electronic-donating properties of its substituted amino group make it an excellent coupling component for azo dyes and a crucial building block for triphenylmethane (B1682552) and other dye classes. This technical guide provides an in-depth overview of the synthesis of novel dyes utilizing this compound. It includes detailed experimental protocols for the preparation of representative azo and triphenylmethane dyes, a summary of their photophysical properties, and visualizations of the synthetic workflows. This document is intended for researchers, chemists, and professionals in the fields of dye chemistry, materials science, and drug development.
Introduction
The development of synthetic dyes has been pivotal in numerous industrial and scientific applications, ranging from textiles and printing to advanced materials and biomedical imaging. A central component in the synthesis of many of these dyes is the choice of the amine intermediate. This compound (C₉H₁₃N) is a tertiary aromatic amine that serves as a highly effective precursor due to the electron-donating nature of the N-ethyl-N-methylamino group, which enhances the color intensity of the resulting chromophore.[1] This guide explores its application in the synthesis of two major classes of dyes: Azo Dyes and Triphenylmethane Dyes.
Synthesis of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[2] The synthesis is a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich substrate, such as this compound.[2][3] The reaction proceeds via electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.[3]
General Synthetic Workflow
The overall process begins with the diazotization of a primary aromatic amine, such as p-nitroaniline, using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form the diazonium salt. This unstable intermediate is immediately used in the next step. The diazonium salt solution is then slowly added to a solution of this compound, the coupling component, to form the final azo dye.[4]
Caption: General workflow for the synthesis of an azo dye.
Experimental Protocol: Synthesis of 4-(4-Nitrophenylazo)-N-ethyl-N-methylaniline
This protocol describes the synthesis of a representative red azo dye derived from p-nitroaniline and this compound.[4]
Materials:
-
p-Nitroaniline: 1.38 g (10.0 mmol)
-
Concentrated Hydrochloric Acid (HCl): 3.0 mL
-
Sodium Nitrite (NaNO₂): 0.70 g (10.1 mmol)
-
This compound: 1.35 g (10.0 mmol)
-
Sodium Acetate (B1210297)
-
Ice, Deionized Water
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a 100 mL beaker, suspend 1.38 g of p-nitroaniline in 3.0 mL of concentrated HCl and 10 mL of water. Heat the mixture gently to dissolve the amine.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. An amine salt may precipitate.
-
In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of water.
-
Add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains the diazonium salt.
-
-
Coupling Reaction:
-
In a 250 mL beaker, dissolve 1.35 g of this compound in 5 mL of 3M HCl.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring.
-
Add a solution of sodium acetate in water to raise the pH to 4-5, which facilitates the coupling reaction.
-
A brightly colored precipitate (the azo dye) will form. Continue stirring in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with several portions of cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified dye.
-
Dry the purified crystals in a vacuum oven.
-
Photophysical Data
The absorption maxima (λmax) of azo dyes are influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups (like the N-ethyl-N-methylamino group) and electron-withdrawing groups (like the nitro group) on opposite ends of the conjugated system typically lead to a bathochromic (red) shift, resulting in deeper colors.
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Reference |
| 2-Methoxy-5-nitroaniline | N-Benzyl-N-ethylaniline | Various | 460-493 | [5] |
| Various amines | N,N-Dihexyl-2-methoxy-5-methylaniline | Not specified | Violet | [6] |
| Diazotized Aryl Amines | N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide | Not specified | Various | [7] |
Synthesis of Triphenylmethane Dyes
Triphenylmethane dyes are another significant class of synthetic colorants known for their brilliant and intense colors. Their structure is based on the triphenylmethane skeleton. This compound can be used as a precursor to create analogs of well-known dyes like Malachite Green and Crystal Violet.[8] The synthesis typically involves the acid-catalyzed condensation of an aromatic aldehyde with two equivalents of a substituted aniline (B41778).[9]
General Synthetic Workflow
The synthesis involves the condensation of an aromatic aldehyde (e.g., benzaldehyde) with this compound in the presence of a condensing agent like hydrochloric acid or zinc chloride. This forms a leuco base, which is a colorless intermediate. The leuco base is then oxidized to form the final colored dye.
Caption: General workflow for triphenylmethane dye synthesis.
Experimental Protocol: Synthesis of an N-Ethyl-N-methyl Analog of Malachite Green
This protocol outlines the synthesis of a triphenylmethane dye analogous to Malachite Green, using benzaldehyde (B42025) and this compound.
Materials:
-
Benzaldehyde: 1.06 g (10.0 mmol)
-
This compound: 2.70 g (20.0 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄): 2.0 mL
-
Lead(IV) Oxide (PbO₂) or an alternative oxidizing agent
-
Sodium Sulfate (anhydrous)
-
Diethyl Ether
Procedure:
-
Condensation to form Leuco Base:
-
In a round-bottom flask, mix 1.06 g of benzaldehyde and 2.70 g of this compound.
-
Cool the flask in an ice bath and slowly add 2.0 mL of concentrated sulfuric acid with stirring.
-
After the addition, remove the flask from the ice bath and heat it on a steam bath at 100 °C for 4 hours.
-
Allow the reaction mixture to cool, then add 100 mL of water. Neutralize the excess acid by carefully adding a 10% sodium hydroxide (B78521) solution until the mixture is alkaline.
-
The leuco base will separate as an oily or solid layer. Extract the leuco base with diethyl ether. Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude leuco base.
-
-
Oxidation to the Dye:
-
Dissolve the crude leuco base in dilute hydrochloric acid.
-
Add a slurry of an oxidizing agent, such as lead(IV) oxide, in water portion-wise with stirring until a persistent color develops.
-
Gently warm the mixture for about 10 minutes to complete the oxidation.
-
Filter the solution to remove the solid lead salts.
-
The filtrate contains the dye. The dye can be precipitated by adding a saturated solution of sodium chloride (salting out) and collected by filtration.
-
Photophysical Data
Triphenylmethane dyes are characterized by very high molar extinction coefficients and intense colors. The absorption maximum can be tuned by altering the substituents on the aniline rings.
| Dye | λmax (nm) | Key Precursor | Reference |
| Crystal Violet | 590 | N,N-Dimethylaniline | [8] |
| Pyrrole Green Dyes | Various | Substituted anilines | [10] |
Applications and Future Directions
Dyes derived from this compound are not limited to traditional applications. The structural motifs found in these dyes are also present in functional molecules used for high-tech applications, including non-linear optics and biological imaging. For example, hemicyanine dyes, which can be synthesized from related intermediates, are investigated for their photophysical properties and potential use as fluorescent probes.[11]
Conceptual Application in Cellular Imaging
Novel fluorescent dyes derived from these synthetic pathways could be designed to target specific cellular organelles. A dye with appropriate lipophilicity and charge could, for instance, accumulate in mitochondria. Upon excitation with a specific wavelength of light, the dye would fluoresce, allowing for the visualization of mitochondrial structure and function.
Caption: A conceptual workflow for using a novel dye in cell imaging.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of novel dyes. Through well-established diazotization/coupling and condensation reactions, it provides access to both azo and triphenylmethane dye classes with tunable properties. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore the synthesis and application of these colorful compounds, paving the way for the development of new materials for both traditional and advanced technological applications.
References
- 1. This compound | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. byjus.com [byjus.com]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. US1694057A - Process of making triphenylmethane dyes - Google Patents [patents.google.com]
- 10. The chemistry of some triphenylmethane dyes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
The Untapped Potential: An In-depth Technical Guide to the Electrochemical Properties of N-Ethyl-N-methylaniline for Sensor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-N-methylaniline, a tertiary aromatic amine, presents an intriguing yet underexplored monomer for the development of novel electrochemical sensors. While extensive research has been dedicated to its parent compounds, aniline (B41778), and its N-substituted derivatives like N-methylaniline and N-ethylaniline, this compound remains a frontier in the field of electrochemistry. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the predicted electrochemical properties of this compound, drawing upon the established characteristics of its analogues. We will delve into its potential for electropolymerization, the expected voltammetric behavior, and propose detailed experimental protocols for its characterization and application in sensor development. This document serves as a foundational resource for researchers poised to unlock the potential of this unique molecule in creating sensitive and selective analytical devices.
Introduction: The Promise of N-Substituted Polyanilines
Polyaniline and its derivatives are at the forefront of conducting polymer research due to their unique electronic, optical, and electrochemical properties. The introduction of alkyl substituents on the nitrogen atom, as in N-methylaniline and N-ethylaniline, has been shown to modify these properties significantly, often leading to enhanced solubility, lower polymerization potentials, and altered redox behavior. These modifications are highly desirable for the fabrication of electrochemical sensors, offering improved processability and potentially different selectivity towards target analytes.
This compound, possessing both a methyl and an ethyl group on the nitrogen atom, stands as a logical next step in the exploration of N-substituted anilines. The presence of two different alkyl groups is expected to induce a unique combination of steric and electronic effects, influencing its electrochemical characteristics in ways that could be advantageous for sensor applications. This guide will provide the theoretical and practical framework necessary to investigate these possibilities.
Predicted Electrochemical Behavior of this compound
Based on the extensive literature on N-alkylanilines, we can predict the electrochemical behavior of this compound. The electrochemical oxidation of aniline derivatives typically proceeds via the formation of a radical cation, which can then undergo coupling reactions to form dimers, oligomers, and ultimately a polymer film on the electrode surface.
The presence of the electron-donating ethyl and methyl groups is expected to lower the oxidation potential of this compound compared to aniline. However, the steric hindrance introduced by these groups may influence the rate and mechanism of polymerization. It is plausible that the polymerization of this compound will lead to a polymer with a more open and porous morphology, which could be beneficial for sensor applications by facilitating analyte access to the active sites.
Comparative Electrochemical Data of Related Anilines
To provide a quantitative context for the anticipated properties of this compound, the following tables summarize key electrochemical parameters for N-methylaniline (NMA) and N-ethylaniline (NEA) as reported in the literature. These values serve as a benchmark for future experimental investigations.
| Compound | Monomer Concentration | Supporting Electrolyte | Anodic Peak Potential (V vs. SCE) | Cathodic Peak Potential(s) (V vs. SCE) | Reference |
| N-methylaniline (NMA) | 0.1 M | 1.0 M HBF4 | ~0.41 | 0.30, 0.52 | [1] |
| N-methylaniline (NMA) | 0.1 M | 1.0 M H2SO4 | Broad anodic wave | - | [1] |
| N-methylaniline (NMA) | 0.1 M | 0.3 M Oxalic Acid | - | - | [2] |
Table 1: Summary of Electrochemical Data for N-methylaniline (NMA).
| Compound | Monomer Concentration | Supporting Electrolyte | Specific Capacitance (F g⁻¹) | Reference |
| Poly(N-methylaniline) (PNMA) | 0.1 M | 0.4 M H₂SO₄ | 38.00 | [3] |
| Poly(N-ethylaniline) (PNEA) | 0.1 M | 0.5 M H₂SO₄ | 16.50 | [3] |
Table 2: Comparative Specific Capacitance of Poly(N-methylaniline) and Poly(N-ethylaniline).
Experimental Protocols
The following sections outline detailed methodologies for the electrochemical characterization of this compound and the fabrication of sensor platforms.
Cyclic Voltammetry for Monomer Characterization
Cyclic voltammetry (CV) is a fundamental technique to investigate the redox behavior of this compound.
-
Objective: To determine the oxidation and reduction potentials of this compound and to assess its electropolymerization capability.
-
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt) electrode, or Gold (Au) electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite (B72142) rod.
-
Electrochemical Cell.
-
Potentiostat/Galvanostat.
-
This compound (high purity).
-
Supporting Electrolyte Solution (e.g., 0.5 M H₂SO₄, 0.1 M HClO₄, or a solution of a salt like LiClO₄ in acetonitrile).
-
-
Procedure:
-
Prepare a solution of this compound (e.g., 0.1 M) in the chosen supporting electrolyte.
-
Assemble the three-electrode system in the electrochemical cell containing the monomer solution.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 15 minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., -0.2 V) to a final potential (e.g., +1.2 V) and back. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to study the kinetics of the electrochemical processes.
-
Record the resulting voltammograms. An increase in peak currents with successive cycles is indicative of polymer film growth on the electrode surface.
-
Electropolymerization for Sensor Fabrication
Electropolymerization is a direct method to modify an electrode surface with a conductive polymer film.
-
Objective: To deposit a uniform and adherent film of poly(this compound) onto an electrode surface.
-
Methods:
-
Potentiodynamic (Cyclic Voltammetry): Repeatedly cycle the potential in the monomer solution as described in the CV protocol. The number of cycles will control the film thickness.
-
Potentiostatic (Chronoamperometry): Apply a constant potential (at or slightly above the oxidation potential of the monomer) for a specific duration.
-
Galvanostatic (Chronopotentiometry): Apply a constant current and monitor the potential change over time.
-
-
Procedure (Potentiodynamic Example):
-
Follow steps 1-3 of the CV protocol.
-
Set the potentiostat to perform a set number of CV cycles (e.g., 10-20 cycles) within the determined potential window.
-
After electropolymerization, gently rinse the modified electrode with the supporting electrolyte solution to remove any unreacted monomer.
-
The modified electrode is now ready for characterization or for use as a sensor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to study the interfacial properties of the polymer-modified electrode.
-
Objective: To characterize the charge transfer resistance and capacitance of the poly(this compound) film.
-
Procedure:
-
Place the polymer-modified electrode in a monomer-free supporting electrolyte solution.
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific DC potential.
-
Record the impedance data and analyze it using an appropriate equivalent circuit model.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of electropolymerization for aniline derivatives.
Caption: Workflow for electrochemical analysis and sensor fabrication.
Potential Applications in Sensor Development
The unique properties of poly(this compound) could be harnessed for a variety of sensor applications:
-
pH Sensors: Like other polyaniline derivatives, the conductivity of the polymer is expected to be pH-dependent, making it a candidate for pH sensing.
-
Biosensors: The polymer film can serve as a matrix for the immobilization of enzymes or antibodies, enabling the detection of biological molecules. The modified surface could offer a favorable microenvironment for biomolecule stability and activity.
-
Gas Sensors: The porous structure and conductivity of the polymer film could be sensitive to the adsorption of certain gas molecules, leading to applications in environmental monitoring.
-
Heavy Metal Ion Detection: The nitrogen atoms in the polymer backbone can act as coordination sites for heavy metal ions, forming the basis for their electrochemical detection.
Conclusion and Future Outlook
This compound represents a promising but largely unexplored material for the development of advanced electrochemical sensors. This guide has provided a theoretical framework for its electrochemical properties, drawing on the well-established behavior of related N-substituted anilines. The detailed experimental protocols offer a clear roadmap for researchers to begin their investigations into this compound.
Future research should focus on the systematic experimental verification of the predicted electrochemical behavior of this compound. Key areas of investigation include determining its precise oxidation potential, characterizing the morphology and conductivity of the resulting polymer, and exploring its sensitivity and selectivity towards various analytes. The insights gained from such studies will be crucial in unlocking the full potential of this compound in the design and fabrication of next-generation electrochemical sensors for a wide range of applications in research, industry, and healthcare.
References
Navigating the Solvent Landscape: A Technical Guide to the Solubility of N-Ethyl-N-methylaniline
For Immediate Release
Shanghai, China – December 21, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of N-Ethyl-N-methylaniline in various organic solvents. This document addresses a critical knowledge gap by consolidating available data and providing detailed experimental protocols to empower laboratory work where this compound is utilized. While specific quantitative solubility data for this compound remains scarce in publicly available literature, this guide furnishes valuable qualitative information and a robust framework for its experimental determination.
This compound, a tertiary amine, sees application as an intermediate in the synthesis of dyes and other organic compounds. Its solubility is a pivotal parameter in process design, reaction kinetics, and purification strategies. This guide aims to provide a foundational understanding of its behavior in common organic solvents.
Qualitative Solubility Profile
Based on available literature for this compound and structurally similar compounds such as N-ethylaniline and N-methylaniline, a general qualitative solubility profile can be inferred. This compound is expected to be soluble in a range of common organic solvents. This is attributed to its molecular structure, which includes both a polar tertiary amine group and a nonpolar benzene (B151609) ring, allowing for interactions with a variety of solvent types.
Table 1: Summary of Qualitative Solubility and Physical Properties
| Compound | Solvent | Qualitative Solubility | Water Solubility |
| This compound | Organic Solvents | Expected to be generally soluble | Data not available |
| N-ethyl-3-methylaniline | Alcohol, Ether | Soluble[4][5][6] | 1131 mg/L (20 °C)[4][6] |
| N-ethylaniline | Alcohol, Ether | Miscible[3] | 0.24 g/100mL (25 °C) |
| N-methylaniline | Alcohols, Ethers, Hydrocarbons | Soluble[4] | Slightly soluble[7] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the isothermal shake-flask method, a widely accepted technique for determining the solubility of a liquid solute in an organic solvent. This protocol is adapted from general procedures for determining amine solubility.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene, hexane) of analytical grade
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector
-
Syringes and syringe filters (chemically compatible with the solvents)
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the shaker bath for a sufficient time (e.g., 4-6 hours) to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets.
-
Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the respective organic solvent of known concentrations.
-
Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.
-
Analyze the diluted samples of the saturated solutions under the same analytical conditions.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Logical Framework for Solvent Selection
The choice of an appropriate solvent is a critical decision in any chemical process. The following diagram illustrates a logical framework for selecting a suitable organic solvent for processes involving this compound, considering key factors such as desired solubility, process compatibility, safety, and environmental impact.
Caption: Decision-making framework for organic solvent selection.
This technical guide serves as a starting point for researchers working with this compound. The provided experimental protocol offers a standardized method for generating the much-needed quantitative solubility data, which will undoubtedly facilitate the advancement of research and development in the chemical and pharmaceutical industries.
References
- 1. gassnova.no [gassnova.no]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. 102-27-2 CAS MSDS (N-Ethyl-3-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. This compound | 613-97-8 [chemicalbook.com]
N-Ethyl-N-methylaniline: A Versatile Precursor in the Synthesis of Pharmaceutical Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Ethyl-N-methylaniline, a tertiary amine derivative of aniline (B41778), and its related N-alkylated aniline congeners, represent a critical class of precursors in the synthesis of a wide array of pharmaceutical compounds. The inherent reactivity of the aniline scaffold, coupled with the nuanced influence of N-alkylation on the physicochemical properties of derivative molecules, renders these compounds indispensable building blocks in modern medicinal chemistry. While direct synthesis of a blockbuster drug from this compound is not prominently documented in publicly available literature, its structural motifs are central to the architecture of numerous active pharmaceutical ingredients (APIs). This guide will delve into the synthetic utility of N-alkylated anilines, using the well-established synthesis of the local anesthetic Lidocaine from a related substituted aniline as a detailed, illustrative example. Furthermore, it will explore the broader context of aniline derivatives in drug discovery, providing experimental insights and visualizing key chemical and biological pathways.
The Role of N-Alkylated Anilines in Medicinal Chemistry
N-alkylation of anilines is a fundamental transformation in organic synthesis, widely employed in the preparation of dyes, agrochemicals, and, most pertinent to this guide, pharmaceuticals.[1] The introduction of alkyl groups to the nitrogen atom of aniline can significantly modulate the parent molecule's basicity, lipophilicity, and metabolic stability. These alterations are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, N-methylaniline derivatives are utilized in the synthesis of drugs with enhanced pharmacological activities.[2][3] The ability to tailor these properties makes N-alkylated anilines, including this compound, valuable intermediates in the drug development pipeline.[4]
Illustrative Synthesis: The Journey from a Substituted Aniline to Lidocaine
To exemplify the practical application of an aniline derivative as a pharmaceutical precursor, we will examine the synthesis of Lidocaine, a widely used local anesthetic. The synthesis commences with 2,6-dimethylaniline (B139824), an aniline derivative structurally related to this compound. This multi-step synthesis is a classic example of how the foundational aniline structure is elaborated to yield a potent and clinically significant therapeutic agent.
Experimental Protocols for the Synthesis of Lidocaine
The synthesis of Lidocaine from 2,6-dimethylaniline is a well-documented two-step process.
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
In the initial step, 2,6-dimethylaniline undergoes acylation with chloroacetyl chloride.
-
Reaction: 2,6-dimethylaniline is dissolved in glacial acetic acid. Chloroacetyl chloride is then added to the solution. To neutralize the hydrochloric acid formed during the reaction, a solution of sodium acetate (B1210297) in water is subsequently added.
-
Work-up and Purification: The reaction mixture is cooled, leading to the precipitation of the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide. The solid is collected via vacuum filtration and washed with cold water to remove impurities.
Step 2: Synthesis of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)
The intermediate from the first step is then reacted with diethylamine (B46881) to yield Lidocaine.
-
Reaction: The 2-chloro-N-(2,6-dimethylphenyl)acetamide is suspended in a suitable solvent, such as toluene, and an excess of diethylamine is added. The mixture is then refluxed for several hours.
-
Work-up and Purification: After cooling, the precipitated diethylammonium (B1227033) chloride is removed by filtration. The filtrate containing the crude Lidocaine is then subjected to a series of extractions to purify the product. The organic layer is washed with water and then extracted with hydrochloric acid. The acidic aqueous layer is then made basic with sodium hydroxide (B78521) to precipitate the Lidocaine free base. The crude product can be further purified by recrystallization.
Quantitative Data for Lidocaine Synthesis
The following table summarizes typical quantitative data for the synthesis of Lidocaine, highlighting the efficiency of this synthetic route.
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2,6-dimethylaniline | Chloroacetyl chloride, Glacial acetic acid, Sodium acetate | 2-chloro-N-(2,6-dimethylphenyl)acetamide | 70-85% |
| 2 | 2-chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine, Toluene | Lidocaine | 63-78% |
Visualizing the Synthesis and Mechanism of Action
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key workflows and biological pathways.
Experimental Workflow for the Synthesis of Lidocaine
Caption: A workflow diagram illustrating the two-step synthesis of Lidocaine.
Mechanism of Action of Lidocaine: Sodium Channel Blockade
Caption: A diagram illustrating the mechanism of action of Lidocaine.
Broader Pharmaceutical Applications and Future Outlook
While a direct blockbuster drug synthesis from this compound remains elusive in prominent literature, the broader class of N-alkylated anilines continues to be a fertile ground for drug discovery. For instance, derivatives of N-phenyl-N-(piperidin-4-yl)propanamide are central to the synthesis of potent analgesics like fentanyl and its analogs.[5][6] The synthesis of the analgesic Tramadol also involves intermediates with N,N-dimethylamino functional groups, highlighting the importance of this chemical moiety.[7][8]
The versatility of the aniline scaffold allows for extensive derivatization, enabling the fine-tuning of pharmacological properties. Researchers continue to explore novel synthetic methodologies and applications for aniline derivatives in the development of new therapeutics targeting a wide range of diseases. The principles demonstrated in the synthesis of Lidocaine—acylation and nucleophilic substitution—are fundamental reactions that can be applied to a variety of N-alkylated aniline precursors, including this compound, to generate diverse libraries of compounds for high-throughput screening and lead optimization.
References
- 1. jocpr.com [jocpr.com]
- 2. echemi.com [echemi.com]
- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 4. nbinno.com [nbinno.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. nioch.nsc.ru [nioch.nsc.ru]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Photophysical Properties of N-Ethyl-N-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of N-Ethyl-N-methylaniline derivatives. Due to a lack of extensive research on this specific subclass, this guide leverages data and methodologies from closely related N,N-dialkylaniline compounds to establish a foundational understanding. The principles, experimental protocols, and expected photophysical behaviors described herein serve as a robust framework for the investigation and application of this compound derivatives as potential fluorescent probes and in other advanced applications.
Fundamental Photophysical Concepts
The interaction of light with molecules like this compound derivatives is governed by a set of fundamental principles. When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule can then return to the ground state through various relaxation pathways, some of which involve the emission of light.
Key photophysical parameters include:
-
Absorption (λ_abs): The specific wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron to a higher energy level.
-
Fluorescence (λ_em): The emission of a photon as the molecule relaxes from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀). The emitted photon is of lower energy (longer wavelength) than the absorbed photon, with the difference known as the Stokes shift.
-
Fluorescence Quantum Yield (Φ_f): The ratio of the number of photons emitted to the number of photons absorbed. This value represents the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ_f): The average time a molecule spends in the excited state before returning to the ground state via fluorescence.
These processes are visually summarized in the Jablonski diagram below.
Caption: Jablonski diagram illustrating electronic transitions.
Photophysical Data of Representative N,N-Dialkylaniline Derivatives
The photophysical properties of aniline (B41778) derivatives are highly sensitive to their chemical structure and the surrounding solvent environment. Electron-donating or -withdrawing substituents on the aromatic ring, as well as the polarity of the solvent, can significantly influence the absorption and emission characteristics. The following table summarizes the photophysical data for a series of N,N-dimethylaniline derivatives, which serve as close analogs to this compound derivatives.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ_f (ns) |
| N,N-Dimethylaniline | Cyclohexane | 298 | 335 | 0.11 | 2.3 |
| N,N-Dimethylaniline | Acetonitrile | 297 | 348 | 0.06 | 2.1 |
| 4-Cyano-N,N-dimethylaniline | Cyclohexane | 300 | 342 | 0.02 | 0.8 |
| 4-Cyano-N,N-dimethylaniline | Acetonitrile | 298 | 450 | 0.60 | 3.5 |
| 4-Nitro-N,N-dimethylaniline | Cyclohexane | 385 | 520 | 0.01 | - |
| 4-Nitro-N,N-dimethylaniline | Acetonitrile | 380 | 620 | <0.01 | - |
Note: This data is compiled from various sources on N,N-dimethylaniline derivatives and is intended to be representative. Actual values for this compound derivatives may vary.
Experimental Protocols
A systematic investigation of the photophysical properties of this compound derivatives involves their synthesis followed by a suite of spectroscopic measurements.
General Synthesis of this compound Derivatives
A common method for the synthesis of this compound derivatives is the N-alkylation of a corresponding N-methylaniline precursor.
Materials:
-
Substituted N-methylaniline
-
Ethyl iodide (or other ethylating agent)
-
Potassium carbonate (or other base)
-
Acetonitrile (or other suitable solvent)
-
Standard laboratory glassware and purification supplies (e.g., for column chromatography)
Procedure:
-
Dissolve the substituted N-methylaniline (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.
-
Add ethyl iodide (1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Measurements
3.2.1. Sample Preparation
-
Prepare stock solutions of the purified this compound derivatives in a high-purity spectroscopic grade solvent (e.g., cyclohexane, acetonitrile) at a concentration of approximately 1 mM.
-
For absorption and fluorescence measurements, prepare dilute solutions from the stock solution to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.
3.2.2. UV-Vis Absorption Spectroscopy
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
The wavelength of maximum absorption (λ_abs) is determined from the peak of the spectrum.
3.2.3. Steady-State Fluorescence Spectroscopy
-
Use a spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.
-
The wavelength of maximum emission (λ_em) is determined from the peak of the corrected emission spectrum.
3.2.4. Fluorescence Quantum Yield (Φ_f) Determination The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Procedure:
-
Select a suitable fluorescence standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
3.2.5. Time-Resolved Fluorescence Spectroscopy Fluorescence lifetimes (τ_f) are typically measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
A pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser).
-
A sensitive, high-speed detector (e.g., a microchannel plate PMT or a single-photon avalanche diode).
-
TCSPC electronics.
Procedure:
-
Excite the sample with the pulsed laser at the absorption maximum.
-
Collect the fluorescence emission at the emission maximum.
-
The TCSPC electronics measure the time difference between the laser pulse and the detection of the first fluorescence photon.
-
A histogram of these time differences is built up over many excitation-emission cycles, which represents the fluorescence decay profile.
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is fitted to an exponential function (or a sum of exponentials) after deconvolution with the IRF to obtain the fluorescence lifetime (τ_f).
Experimental and Conceptual Workflows
The following diagrams illustrate the overall workflow for the characterization of this compound derivatives and a conceptual representation of the interplay between molecular structure and photophysical properties.
N-Ethyl-N-methylaniline (CAS 613-97-8): A Technical Guide to Its Research Applications
For Researchers, Scientists, and Drug Development Professionals
N-Ethyl-N-methylaniline, a tertiary aromatic amine with the CAS number 613-97-8, serves as a versatile intermediate and building block in various fields of chemical research and industrial synthesis. This technical guide provides an in-depth overview of its core research applications, supported by experimental details, quantitative data, and visual representations of relevant pathways and workflows.
Core Properties and Specifications
This compound is a liquid at room temperature with a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g/mol .[1][2][3] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1] |
| Boiling Point | 204 °C at 760 mmHg | [3] |
| Density | 0.947 g/mL at 25 °C | [3] |
| Appearance | Dark liquid with an aromatic odor | [4] |
| Solubility | Insoluble in water | [4] |
Research Applications
The primary research and industrial applications of this compound lie in its use as a precursor in the synthesis of dyes and pigments, as an intermediate in the preparation of specialized organic molecules, and as a substrate in metabolic studies.
Synthesis of Azo Dyes
This compound is a key coupling component in the synthesis of azo dyes. The general process involves two main stages: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich partner, such as this compound.[5]
The synthesis of azo dyes is a well-established process that requires careful control of temperature and pH. A typical workflow is illustrated in the diagram below.
This protocol is adapted from a similar synthesis of p-(4-nitrobenzeneazo)-N,N-dimethylaniline.[6]
Part A: Preparation of p-Nitrobenzenediazonium Salt
-
Prepare a dilute sulfuric acid solution by adding 2 mL of concentrated H₂SO₄ to 10 mL of water.
-
To this solution, add 1.38 g of p-nitroaniline and heat gently to dissolve.
-
In a separate test tube, dissolve 0.69 g of sodium nitrite (B80452) (NaNO₂) in approximately 2 mL of water.
-
Cool both solutions in an ice bath.
-
Slowly add the aqueous NaNO₂ solution dropwise to the p-nitroaniline-H₂SO₄ mixture with constant stirring, maintaining the temperature between 0-5 °C. The resulting solution contains the p-nitrobenzenediazonium salt.
Part B: Azo Coupling
-
In a separate beaker, prepare a solution of this compound in a dilute acid (e.g., acetic acid).
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the this compound solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
After the coupling is complete, the pH of the mixture is adjusted to be slightly basic to precipitate the dye fully.
-
The solid azo dye is then collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| p-Nitroaniline | 138.12 | 1.38 | 0.01 |
| Sodium Nitrite | 69.00 | 0.69 | 0.01 |
| This compound | 135.21 | ~1.35 | ~0.01 |
Intermediate in Organic Synthesis
This compound serves as a precursor in the synthesis of more complex organic molecules. For instance, it can undergo N-alkylation to produce quaternary ammonium (B1175870) salts or be used in the synthesis of various heterocyclic compounds. A representative example is the synthesis of N-benzyl-N-ethylaniline, a process that highlights the reactivity of the secondary amine precursor, N-ethylaniline. A similar reaction could be envisioned for this compound.
This protocol illustrates a phase-transfer catalysis method that could be adapted for the benzylation of this compound.
-
In a reaction vessel, 750 parts by weight of sodium carbonate are added.
-
Then, 1400 parts by weight of N-ethylaniline and 38 parts by weight of a phase-transfer catalyst (e.g., N,N-dimethyl-C₁₂-C₁₄-alkylamine) are added.
-
The mixture is heated to 80 °C with stirring.
-
1496 parts by weight of benzyl (B1604629) chloride are then added at a controlled rate.
-
The reaction temperature is maintained at 94-96 °C for 12 hours.
-
After the reaction is complete, 500 parts by weight of water are added, and the mixture is cooled.
-
The organic layer containing the product is separated, washed, and the product is purified by distillation.
| Reactant | Amount (parts by weight) |
| N-Ethylaniline | 1400 |
| Benzyl Chloride | 1496 |
| Sodium Carbonate | 750 |
| Phase-transfer catalyst | 38 |
Metabolic Studies
This compound is a substrate for studying drug metabolism, particularly the activity of microsomal enzymes in the liver. Research has shown that it undergoes N-oxidation and N-dealkylation, mediated by different enzyme systems.
Studies using rabbit liver microsomes have elucidated the primary metabolic pathways of this compound. The main routes are N-demethylation and N-oxidation, with N-deethylation and di-dealkylation occurring to a lesser extent.[7] These pathways are catalyzed by cytochrome P-450-dependent monooxygenases and flavoprotein amine oxidases.[8]
Incubation of this compound with rabbit liver microsomes for 60 minutes resulted in the metabolism of over 95% of the initial substrate. The distribution of the major metabolites is presented below.[7]
| Metabolite | Percentage of Total Metabolites |
| N-Ethylaniline (from N-demethylation) | Major |
| This compound-N-oxide | Major |
| N-Methylaniline (from N-deethylation) | Minor |
| Aniline (from di-dealkylation) | Minor |
Note: The original study qualitatively describes the metabolites as major and minor without providing exact percentages for each.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the synthesis of azo dyes and as a model substrate for toxicological and metabolic studies. Its reactivity allows for its use in the creation of a diverse range of organic molecules. Further research into its applications in pharmaceutical and agrochemical synthesis may reveal new and important uses for this versatile compound. The detailed experimental protocols and metabolic pathways provided in this guide offer a solid foundation for researchers and scientists working with this compound.
References
- 1. This compound | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 613-97-8 [chemicalbook.com]
- 4. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-Ethyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Ethyl-N-methylaniline. The described methodology is crucial for quality control, stability testing, and impurity profiling in pharmaceutical development and chemical research. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a tertiary amine used as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Accurate and precise quantification of this compound is essential to ensure the quality and safety of end products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for a reversed-phase HPLC method for the determination of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N[1] |
| Molecular Weight | 135.21 g/mol [1] |
| Density | 0.947 g/mL at 25 °C[2] |
| Appearance | Liquid |
| CAS Number | 613-97-8[3] |
HPLC Method and Chromatographic Conditions
This method utilizes a reversed-phase C18 column to achieve optimal separation of this compound.
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Estimated optimal wavelength) |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9997 | R² ≥ 0.999[4] |
| Range | 1 - 150 µg/mL | To be defined by application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0%[4] |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0%[4] |
| - Intermediate Precision | < 1.5% | ≤ 2.0%[4] |
| Limit of Detection (LOD) | 0.2 µg/mL | To be determined |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | To be determined |
Experimental Workflow Diagram
Caption: Logical workflow for HPLC method development and validation.
Detailed Validation Protocols
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
-
Prepare a solution of a placebo (matrix without the analyte).
-
Prepare a standard solution of this compound.
-
Prepare a sample solution.
-
Inject all three solutions into the HPLC system.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound in the placebo chromatogram.
Linearity
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a given range.[5]
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range of the samples (e.g., 1-150 µg/mL).
-
Inject each standard solution in triplicate.[5]
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), y-intercept, and slope of the regression line.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate sample preparations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the results of each study.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[5]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Signaling Pathway and Experimental Workflow Diagrams
For the quantification of a small molecule like this compound, a signaling pathway diagram is not applicable. The experimental workflow is represented by the Graphviz diagram provided above.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been validated in accordance with ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical and chemical industries. The detailed protocols and validation data provide a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
Application Note: High-Throughput Analysis of N-Ethyl-N-methylaniline using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of N-Ethyl-N-methylaniline in solution using gas chromatography-mass spectrometry (GC-MS). This compound is a tertiary amine used in various industrial applications, and its accurate quantification is crucial for quality control, process monitoring, and environmental assessment. The methodology described herein provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound is a chemical intermediate with applications in the synthesis of dyes, pharmaceuticals, and other organic compounds. Monitoring its purity and concentration in various matrices is essential to ensure product quality and safety. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high separation efficiency and definitive compound identification, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This protocol outlines a standardized procedure for its analysis, ensuring reliable and reproducible results.
Experimental Protocol
This protocol is designed for the analysis of this compound using a standard gas chromatograph coupled with a mass spectrometer.
Materials and Reagents
-
This compound analytical standard (≥98.5% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Helium (carrier gas, >99.999% purity)
-
Volumetric flasks, pipettes, and syringes
-
GC vials with septa
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound analytical standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample solution, add 1 mL of 1 M sodium hydroxide (B78521) to basify the solution.
-
Add 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.[1]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[1]
-
Carefully transfer the organic layer to a clean vial.[1]
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent[1] |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[1] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 1 minute; ramp at 15°C/min to 280°C, hold for 5 minutes.[1] |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent[1] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40-200 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis of this compound is performed by constructing a calibration curve from the peak areas of the standard solutions. The concentration of the analyte in the samples is then determined from this curve. The mass spectrum of this compound is characterized by its molecular ion and specific fragment ions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₃N | [2][3] |
| Molecular Weight | 135.21 g/mol | [2][3] |
| Retention Time (approx.) | ~8-10 min | Based on typical GC conditions |
| Characteristic Mass Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 135 | [2][3] |
| Base Peak | 120 | [2] |
| Other Significant Fragments | 77 | [2] |
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation, instrument parameters, and data analysis will enable researchers and analysts to achieve accurate and reproducible results. This method is suitable for routine quality control and research applications involving the analysis of this compound.
References
Application Notes and Protocols: N-Ethyl-N-methylaniline as a Derivatization Reagent for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carboxylic acids is a critical aspect of pharmaceutical research and development, as well as in various other scientific disciplines. Carboxylic acids often exhibit poor chromatographic retention and lack strong chromophores, making their direct analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a moiety that enhances the analyte's detectability and chromatographic behavior.
This document outlines a theoretical framework and protocol for the use of N-Ethyl-N-methylaniline as a derivatization reagent for carboxylic acids. This compound, a secondary aromatic amine, can be coupled to a carboxylic acid to form a stable tertiary amide. The resulting derivative incorporates a phenyl group, which acts as a chromophore, thereby significantly improving UV detection. This method is particularly advantageous for the analysis of carboxylic acids in complex matrices encountered during drug development and metabolism studies.
The proposed derivatization reaction involves the activation of the carboxylic acid using a suitable coupling agent, followed by nucleophilic attack by this compound to form the corresponding N-ethyl-N-methylbenzamide derivative.
Reaction Principle
The derivatization of a carboxylic acid with this compound is an amidation reaction. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable carboxylate-ammonium salt.[1][2][3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling agent.
Commonly used coupling agents for amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][4][5][6][7] These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.
For the purpose of this protocol, we will detail a method using HATU, which is known for its high efficiency and suitability for coupling with secondary amines.[2][4][5][8]
Experimental Protocols
Protocol 1: Derivatization of Carboxylic Acids using HATU and this compound
This protocol describes a general procedure for the derivatization of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
Carboxylic acid sample
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (B52724) (MeCN) or Dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
HPLC-grade solvents for analysis (e.g., acetonitrile, water, formic acid)
-
Standard laboratory glassware and equipment (e.g., vials, magnetic stirrer, rotary evaporator)
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in a minimal amount of anhydrous acetonitrile or DCM in a clean, dry reaction vial.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the same anhydrous solvent.
-
Prepare a stock solution of HATU in the same anhydrous solvent.
-
Prepare a stock solution of DIPEA in the same anhydrous solvent.
-
-
Reaction Mixture:
-
To the solution of the carboxylic acid (1.0 equivalent), add this compound (1.2 equivalents).
-
Add DIPEA (2.0 equivalents) to the mixture.
-
Stir the mixture at room temperature for 5 minutes.
-
-
Activation and Coupling:
-
Slowly add the HATU solution (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica (B1680970) gel if required.
-
Sample Analysis: Dissolve the dried derivative in a suitable solvent (e.g., mobile phase) for HPLC analysis.
Diagram of the Experimental Workflow:
Caption: Workflow for the derivatization of carboxylic acids.
Data Presentation
The following table summarizes the key parameters for the proposed derivatization protocol.
| Parameter | Recommended Condition |
| Reagents | |
| Carboxylic Acid | 1.0 equivalent |
| This compound | 1.2 equivalents |
| Coupling Agent (HATU) | 1.1 equivalents |
| Base (DIPEA) | 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours (monitor for completion) |
| Work-up & Purification | |
| Quenching | Deionized water |
| Extraction Solvent | Ethyl acetate |
| Washing Solutions | Saturated NaHCO₃, Brine |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ |
| Purification Method | Silica Gel Column Chromatography (if necessary) |
| Analysis | |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Mobile Phase Example | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Column Example | C18 reverse-phase column |
Signaling Pathways and Logical Relationships
The derivatization process follows a logical sequence of chemical reactions. The signaling pathway, in this context, is the reaction mechanism.
Diagram of the Derivatization Reaction Mechanism:
Caption: HATU-mediated amidation of a carboxylic acid.
Conclusion
The use of this compound as a derivatization reagent, facilitated by a coupling agent such as HATU, presents a promising and theoretically sound method for the sensitive analysis of carboxylic acids. The resulting tertiary amide derivatives are expected to exhibit enhanced UV absorbance and improved chromatographic properties, making this approach highly suitable for applications in drug development and other research areas where accurate quantification of carboxylic acids is essential. The provided protocols and diagrams offer a comprehensive guide for the implementation and understanding of this derivatization strategy. It is recommended that the reaction conditions be optimized for each specific carboxylic acid to achieve the best results.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DCC - Enamine [enamine.net]
- 7. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Protocol for N-alkylation of anilines using N-Ethyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of anilines is a fundamental and crucial transformation in organic synthesis, yielding N-alkylated anilines that are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. The introduction of alkyl groups to the nitrogen atom of anilines significantly modifies their chemical and physical properties, influencing their biological activity and material characteristics. This document provides detailed protocols for the N-alkylation of anilines, focusing on established and widely utilized methodologies. While the tertiary amine N-Ethyl-N-methylaniline is a product of aniline (B41778) N-alkylation, it is not typically employed as a reagent for the N-alkylation of other anilines. The following sections will detail common and effective methods for this important chemical transformation.
Key Methodologies for N-Alkylation of Anilines
The primary methods for the N-alkylation of anilines include:
-
Reductive Amination: This highly versatile method involves the reaction of an aniline with an aldehyde or ketone in the presence of a reducing agent. It is a one-pot reaction that proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding N-alkylated aniline. This method offers excellent control over the degree of alkylation, making it ideal for the synthesis of secondary and tertiary amines.
-
N-Alkylation with Alkyl Halides: This classical approach involves the nucleophilic substitution of an alkyl halide by an aniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. While straightforward, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
-
"Borrowing Hydrogen" Catalysis with Alcohols: This atom-economical and environmentally benign method utilizes alcohols as alkylating agents. A catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the aniline, and the borrowed hydrogen is returned in the final reduction step. Water is the only byproduct.
Experimental Protocols
Protocol 1: Reductive Amination of Aniline with an Aldehyde
This protocol describes the synthesis of a secondary amine via reductive amination.
Materials:
-
Aniline (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equiv)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the aniline and the aldehyde.
-
Dissolve the starting materials in DCE or THF.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride in the reaction solvent.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-alkylated aniline.
Protocol 2: N-Alkylation of Aniline with an Alkyl Halide
This protocol details the synthesis of a secondary or tertiary amine using an alkyl halide.
Materials:
-
Aniline (1.0 equiv)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, 1.0-1.2 equiv for mono-alkylation)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the aniline and the base (potassium carbonate or cesium carbonate).
-
Add the solvent (acetonitrile or DMF) and stir the suspension.
-
Add the alkyl halide dropwise to the mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated aniline.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of anilines based on the described protocols.
Table 1: Reductive Amination of Anilines
| Entry | Aniline | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 95 |
| 2 | 4-Methoxyaniline | Cyclohexanone | NaBH(OAc)₃ | THF | 6 | 92 |
| 3 | 2-Chloroaniline | Propanal | NaBH₃CN | Methanol | 12 | 88 |
Table 2: N-Alkylation of Anilines with Alkyl Halides
| Entry | Aniline | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 90 |
| 2 | N-Methylaniline | Ethyl iodide | Cs₂CO₃ | DMF | 50 | 4 | 93 |
| 3 | 4-Nitroaniline | n-Butyl bromide | K₂CO₃ | DMF | 80 | 12 | 75 |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the N-alkylation of anilines followed by workup and purification.
Caption: General workflow for N-alkylation of anilines.
Application Note: Purification of N-Ethyl-N-methylaniline from a Reaction Mixture by Column Chromatography
Abstract
This application note details a robust and reproducible method for the purification of N-Ethyl-N-methylaniline from a typical synthetic reaction mixture using silica (B1680970) gel column chromatography. The protocol is designed for researchers in organic synthesis and drug development, providing a clear, step-by-step guide from slurry preparation to final product analysis. This method effectively separates the target compound from common impurities such as unreacted starting materials and over-alkylated byproducts.
Introduction
This compound is a tertiary amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Syntheses, such as the alkylation of N-methylaniline or N-ethylaniline, often result in a crude mixture containing residual starting materials and undesired side-products (e.g., N,N-diethylaniline or other poly-alkylated species).[2] Achieving high purity is critical for subsequent synthetic steps and final product quality. Column chromatography is a standard and effective technique for isolating compounds based on their differential adsorption to a stationary phase. This document provides a detailed protocol for the purification of this compound on a silica gel stationary phase.
Principle of Separation
Column chromatography separates molecules based on their polarity. A glass column is packed with a solid adsorbent (the stationary phase), typically polar silica gel. The crude reaction mixture is loaded onto the top of the column and a solvent or solvent mixture (the mobile phase) is passed through it.
Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
-
Non-polar compounds have a lower affinity for the polar silica gel and elute faster with a non-polar mobile phase.
-
Polar compounds adsorb more strongly to the silica gel and require a more polar mobile phase to elute.
This compound is a moderately polar compound. By starting with a non-polar solvent and gradually increasing the polarity, impurities can be selectively eluted before and after the desired product. The basic nature of the amine can sometimes cause tailing on acidic silica gel; this can be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase.[3]
Experimental Protocol
This protocol is optimized for the purification of approximately 5 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials and Reagents
All materials and reagents required for the purification process are listed in the table below.
| Category | Item | Specifications | Purpose |
| Glassware | Chromatography Column | 60 cm length, 4 cm diameter, with stopcock | Main separation apparatus |
| Erlenmeyer Flasks | 500 mL, 1 L | For slurry preparation and solvent mixing | |
| Round Bottom Flask | 500 mL | For solvent evaporation (post-purification) | |
| Collection Vessels | Test tubes or small beakers (50 mL) | For collecting fractions | |
| Stationary Phase | Silica Gel | 60 Å, 230-400 mesh (40-63 µm) | Adsorbent |
| Mobile Phase | n-Hexane | HPLC Grade | Non-polar eluent component |
| Ethyl Acetate (B1210297) (EtOAc) | HPLC Grade | Polar eluent component | |
| Triethylamine (TEA) | Reagent Grade | Mobile phase modifier to reduce tailing | |
| Analytical | TLC Plates | Silica gel 60 F254 | For monitoring fraction purity |
| TLC Developing Chamber | Glass jar with lid | For developing TLC plates | |
| UV Lamp | 254 nm | For visualizing TLC spots | |
| Equipment | Rotary Evaporator | - | For solvent removal from pooled fractions |
| Fume Hood | - | For safe handling of volatile solvents |
Safety Precautions
-
Chemical Hazards : this compound and related aromatic amines are toxic if swallowed, in contact with skin, or if inhaled.[4] Solvents like hexane (B92381) and ethyl acetate are flammable and volatile.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation : Perform all steps, especially solvent handling and column packing, inside a certified chemical fume hood to avoid inhalation of vapors.[5][6][7]
-
Waste Disposal : Dispose of all chemical waste, including used silica gel and solvents, according to institutional and local regulations.
Step-by-Step Procedure
Step 1: TLC Analysis of Crude Mixture Before setting up the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Dissolve a small sample of the crude reaction mixture in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber containing a test eluent. A good starting point is Hexane:EtOAc (95:5).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.25-0.35. Add ~0.5% triethylamine to the eluent system to improve spot shape.
Step 2: Column Preparation (Slurry Packing)
-
Secure the chromatography column vertically in the fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.
-
In a beaker, prepare a slurry by mixing ~150 g of silica gel with ~400 mL of the initial, non-polar eluent (e.g., 100% Hexane or Hexane:EtOAc 98:2).
-
Quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock to allow the solvent to drain slowly, collecting it in a flask for reuse. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed. Do not let the column run dry.
Step 3: Sample Loading
-
Dissolve the crude this compound (~5 g) in a minimal amount of dichloromethane (B109758) or the eluent (~10-15 mL).
-
Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel (~10 g), and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution (or powder) to the top of the silica bed using a pipette.
-
Open the stopcock and drain the solvent until the sample is absorbed into the top layer of sand.
-
Gently add a small amount of fresh eluent, wash the sides of the column, and drain again to ensure the sample is loaded in a narrow, concentrated band.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).
-
Collect the eluent in numbered test tubes or flasks, collecting approximately 20 mL per fraction.
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient to elute compounds of increasing polarity. A typical gradient is shown below.
| Elution Gradient Program |
| Solvent System (Hexane:EtOAc + 0.5% TEA) |
| 98:2 |
| 95:5 |
| 90:10 |
| 85:15 |
Step 5: Fraction Analysis
-
Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate alongside a spot of the crude mixture.
-
Develop and visualize the TLC plate.
-
Identify the fractions containing the pure this compound (those showing a single spot at the correct Rf value).
Step 6: Product Isolation
-
Combine the fractions identified as pure.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting oil is the purified this compound. Determine the final mass and calculate the percentage yield.
-
Confirm purity using analytical techniques such as GC-MS or NMR spectroscopy.
Expected Results
The following tables summarize the expected data from a typical purification run.
Table 1: TLC Analysis of a Hypothetical Reaction Mixture (Eluent: Hexane:EtOAc 9:1 + 0.5% TEA)
| Compound | Rf Value | Notes |
| N-Ethylaniline (Starting Material) | ~0.45 | More polar than product |
| This compound (Product) | ~0.30 | Target Compound |
| N,N-Diethylaniline (Side-product) | ~0.20 | Less polar than product |
Table 2: Summary of a Typical Purification
| Parameter | Value |
| Mass of Crude Material | 5.0 g |
| Mass of Purified Product | 3.8 g |
| Yield | 76% |
| Purity Before Chromatography (GC) | ~85% |
| Purity After Chromatography (GC) | >99% |
Workflow Visualization
The logical flow of the purification protocol is illustrated below.
Caption: Workflow for this compound Purification.
References
Application Notes and Protocols for the Use of N-Ethyl-N-methylaniline as an Internal Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical technique for improving the precision and accuracy of analytical measurements. An internal standard helps to correct for variations in sample injection volume, detector response, and sample preparation. N-Ethyl-N-methylaniline is a suitable internal standard for the analysis of a variety of organic compounds, particularly aromatic amines and other nitrogen-containing compounds, due to its chemical stability, volatility, and structural similarity to many analytes of interest.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-based analytical methods.
Key Properties of this compound:
| Property | Value |
| CAS Number | 613-97-8[1] |
| Molecular Formula | C₉H₁₃N[1] |
| Molecular Weight | 135.21 g/mol [1] |
| Boiling Point | 204 °C at 760 mmHg[1] |
| Density | 0.947 g/mL at 25 °C[2] |
| Solubility | Insoluble in water, soluble in organic solvents. |
| Purity | Typically >97%[1] |
Principle of Internal Standard Method
The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in the samples is then determined from this calibration curve.
The choice of an appropriate internal standard is crucial. An ideal internal standard should:
-
Be chemically similar to the analyte(s).
-
Not be present in the original sample.
-
Be well-resolved from the analyte(s) and any matrix components.
-
Elute close to the analyte(s) of interest.
-
Be stable and not react with the sample components or the chromatographic system.
This compound meets many of these criteria for the analysis of aromatic amines and related compounds.
Logical Workflow for GC Analysis with Internal Standard
Caption: Workflow for quantitative GC analysis using an internal standard.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific applications and matrices.
Protocol 1: Analysis of Aromatic Amines in Industrial Wastewater by GC-MS
1. Scope: This method is for the quantitative determination of aniline, N-methylaniline, and N,N-dimethylaniline in industrial wastewater using this compound as an internal standard.
2. Reagents and Standards:
-
Solvents: Dichloromethane (DCM), Methanol (B129727) (HPLC grade).
-
Reagents: Sodium hydroxide (B78521) (NaOH), Anhydrous sodium sulfate.
-
Analytes: Aniline, N-methylaniline, N,N-dimethylaniline (≥99% purity).
-
Internal Standard: this compound (≥99% purity).
3. Preparation of Solutions:
-
Stock Analyte Solution (1000 µg/mL): Accurately weigh 100 mg of each analyte, dissolve in methanol in a 100 mL volumetric flask, and dilute to volume.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound, dissolve in methanol in a 100 mL volumetric flask, and dilute to volume.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock analyte solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/mL. Add a constant amount of the working internal standard solution to each calibration standard.
4. Sample Preparation:
-
Collect 100 mL of the wastewater sample in a glass container.
-
Adjust the pH of the sample to >11 with 1 M NaOH.
-
Transfer the sample to a 250 mL separatory funnel.
-
Spike the sample with a known amount of the working internal standard solution (e.g., 100 µL of 10 µg/mL IS solution).
-
Add 20 mL of DCM to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 20 mL portions of DCM.
-
Combine the DCM extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
5. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
6. Data Analysis:
-
Monitor characteristic ions for each analyte and the internal standard.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Protocol 2: Quantification of a Drug Substance in a Pharmaceutical Formulation by GC-FID
1. Scope: This protocol describes the quantification of a hypothetical basic drug substance in a tablet formulation using this compound as an internal standard.
2. Reagents and Standards:
-
Solvents: Methanol, Ethyl Acetate (HPLC grade).
-
Reagents: Ammonium hydroxide.
-
Analyte: Drug Substance X (a basic compound).
-
Internal Standard: this compound (≥99% purity).
3. Preparation of Solutions:
-
Stock Analyte Solution (1 mg/mL): Accurately weigh 100 mg of Drug Substance X, dissolve in methanol in a 100 mL volumetric flask, and dilute to volume.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound, dissolve in methanol in a 100 mL volumetric flask, and dilute to volume.
-
Working Internal Standard Solution (0.1 mg/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards: Prepare calibration standards in the range of 10-200 µg/mL of Drug Substance X by diluting the stock analyte solution. Add a constant volume of the working internal standard to each.
4. Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active drug substance into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and sonicate for 15 minutes to dissolve the drug substance.
-
Add 100 µL of the working internal standard solution (0.1 mg/mL).
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
5. GC-FID Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column such as a DB-1 or DB-5 (30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injector Temperature: 260 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL, split mode (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 250 °C at 15 °C/min, hold for 10 minutes.
-
6. Data Analysis:
-
Integrate the peak areas for the drug substance and the internal standard.
-
Calculate the response factor (RF) and relative response factor (RRF) from the calibration standards.
-
Quantify the amount of the drug substance in the tablet powder using the internal standard calibration method.
Data Presentation
The following tables present hypothetical but realistic quantitative data for the analysis of aromatic amines using this compound as an internal standard, based on the GC-MS protocol described above.
Table 1: Chromatographic Data and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Aniline | 8.52 | 93 | 66, 77 |
| N-methylaniline | 9.87 | 106 | 77, 107 |
| N,N-dimethylaniline | 10.95 | 120 | 77, 121 |
| This compound (IS) | 11.54 | 120 | 106, 135 |
Table 2: Method Validation Data
| Parameter | Aniline | N-methylaniline | N,N-dimethylaniline |
| Linear Range (µg/mL) | 0.1 - 20 | 0.1 - 20 | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | 0.9992 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.02 | 0.04 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.08 | 0.12 |
| Precision (%RSD, n=6) | |||
| Low QC (0.5 µg/mL) | 4.8 | 4.2 | 5.1 |
| Mid QC (5 µg/mL) | 3.1 | 2.8 | 3.5 |
| High QC (15 µg/mL) | 2.5 | 2.1 | 2.9 |
| Accuracy (% Recovery, n=6) | |||
| Low QC (0.5 µg/mL) | 98.5 | 101.2 | 97.9 |
| Mid QC (5 µg/mL) | 99.1 | 100.5 | 98.8 |
| High QC (15 µg/mL) | 100.8 | 99.7 | 101.5 |
Visualization of Key Relationships
Internal Standard Calibration Logic
Caption: Logical flow of internal standard calibration.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of aromatic amines and other related compounds by gas chromatography. Its properties allow for good chromatographic behavior and resolution from many common analytes. The use of this compound, in conjunction with a validated GC method, can significantly enhance the quality and reliability of analytical data in research, industrial, and pharmaceutical settings. The protocols and data presented herein provide a solid foundation for the development and implementation of robust analytical methods using this internal standard. Method validation should always be performed for specific applications to ensure fitness for purpose.
References
Application Notes and Protocols for the Synthesis of N-Ethyl-N-methylaniline Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylanilines are a versatile class of aromatic amines that serve as crucial intermediates in the synthesis of a wide range of industrial products, including dyes, pharmaceuticals, and importantly, agrochemicals.[1][2] Specifically, derivatives of N-Ethyl-N-methylaniline are being explored for their potential as active ingredients in novel herbicides and fungicides.[3][4] The introduction of varied substituents onto the aniline (B41778) ring allows for the fine-tuning of biological activity, selectivity, and environmental persistence.
This document provides detailed protocols for the synthesis of this compound derivatives, focusing on reductive amination as an efficient and environmentally benign method.[5] It also includes methodologies for the characterization and evaluation of these compounds in an agrochemical research context.
Synthetic Pathways and Methodologies
The N-alkylation of anilines is a fundamental reaction in organic synthesis.[6] Common methods include reaction with alkyl halides or reductive amination of an aldehyde.[7] For the synthesis of this compound derivatives, a two-step approach is often employed: mono-N-ethylation or mono-N-methylation of a substituted aniline, followed by the introduction of the second alkyl group. Reductive amination, which proceeds via an imine intermediate formed from an aniline and an aldehyde, is a preferred method due to its high selectivity and the use of milder reagents.[6][8]
A general workflow for the synthesis and evaluation of these derivatives is presented below.
Caption: General workflow for synthesis and agrochemical screening.
Experimental Protocols
Protocol 1: Synthesis of N-Ethyl-N-(4-chlorophenyl)methylamine via Reductive Amination
This protocol details the synthesis of a model this compound derivative using a two-step reductive amination process starting from 4-chloroaniline (B138754).
Step 1: Synthesis of N-Ethyl-4-chloroaniline
-
Reaction Setup: To a flask containing a stirring bar, add 4-chloroaniline (5 mmol) and a suitable solvent such as 2-propanol (90 ml).[6]
-
Catalyst Activation: Add Palladium on carbon (Pd/C, 0.5 mmol) to the mixture. Then, add a solution of ammonium (B1175870) formate (B1220265) (50 mmol) in water (10 ml). Stir the reaction mixture for 5 minutes to activate the catalyst.[6]
-
Reagent Addition: Add acetaldehyde (5 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Remove the solvent from the filtrate under reduced pressure at 45-50°C.[6]
-
Extraction: Dilute the residue with Dichloromethane (DCM) and wash with a brine solution. Separate the organic phase and dry it over anhydrous sodium sulfate (B86663) (Na2SO4).[6]
-
Purification: Distill the organic layer under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., Ethyl Acetate/Cyclohexane) to yield N-Ethyl-4-chloroaniline.[6]
Step 2: Synthesis of N-Ethyl-N-(4-chlorophenyl)methylamine
-
Reaction Setup: Follow the same initial setup as Step 1, using the purified N-Ethyl-4-chloroaniline (5 mmol) as the starting amine.
-
Catalyst Activation: Activate the Pd/C (0.5 mmol) with ammonium formate (50 mmol) in aqueous 2-propanol.[6]
-
Reagent Addition: Add formaldehyde (an aqueous solution, e.g., Formalin, 5 mmol) to the reaction mixture.
-
Reaction & Work-up: Stir at room temperature for 30 minutes, monitoring by TLC. Follow the same work-up, extraction, and purification procedures as described in Step 1 to yield the final product, N-Ethyl-N-(4-chlorophenyl)methylamine.
Caption: Reductive amination pathway for N-alkylation of anilines.
Data Presentation: Synthesis of N-Alkylanilines
The following tables summarize typical reaction conditions and outcomes for N-alkylation reactions relevant to the synthesis of this compound derivatives.
Table 1: Reductive Amination of 2,6-diethylaniline [6]
| Starting Amine | Aldehyde | Reducing System | Solvent | Time (min) | Yield (%) |
| 2,6-diethylaniline | Acetaldehyde | Pd/C, Ammonium formate | 2-Propanol/H₂O | 30 | 92 |
| N-ethyl-2,6-diethylaniline | 2-propoxyacetaldehyde | Pd/C, Ammonium formate | 2-Propanol/H₂O | 30 | 90 |
| N-ethyl-2,6-diethylaniline | 3-chloro-2-oxo-propanal | Pd/C, Ammonium formate | 2-Propanol/H₂O | 30 | 89 |
Table 2: Synthesis of N-methylaniline under Various Conditions [9]
| Starting Material | Methylating Agent | Catalyst / Reagent | Solvent | Temp (°C) | Yield (%) |
| Aniline | Dimethyl sulfate | NaOH | Water / Benzene | <10 | - |
| Amide Substrate | Triethoxysilane | Triethyl borane, NaOH | Hexane | 80 | 99 |
| Amide Substrate | PMHS | Triethyl borane, NaOH | Toluene | 80 | 97 |
(Note: PMHS stands for polymethylhydrosiloxane)
Application in Agrochemical Research: Hypothetical Mode of Action
While the specific targets for novel this compound derivatives are subject to discovery, many herbicides and fungicides act by inhibiting essential enzymes in the target weed or fungus.[10] For instance, many aniline-derived fungicides disrupt sterol biosynthesis or cell division. A potential, hypothetical mode of action could involve the inhibition of a key metabolic enzyme.
Caption: Hypothetical enzyme inhibition mode of action for an agrochemical.
Conclusion
The synthesis of this compound derivatives presents a promising avenue for the discovery of new agrochemical agents. The protocols outlined here, particularly those utilizing reductive amination, offer efficient and scalable methods for generating diverse compound libraries for screening. By systematically modifying the substituents on the aniline core, researchers can explore structure-activity relationships to develop potent and selective herbicides and fungicides for modern agricultural applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Application of N-Ethyl-N-methylaniline in the Synthesis of Tertiary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylaniline is a versatile secondary aromatic amine that serves as a crucial building block in the synthesis of a variety of tertiary amines. Its nucleophilic nature allows it to readily participate in several key chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, dyes, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the synthesis of tertiary amines using this compound as a starting material, focusing on N-alkylation and reductive amination reactions.
Key Synthetic Applications
The primary applications of this compound in tertiary amine synthesis involve its reaction as a nucleophile. The key methods include:
-
N-Alkylation: This is a direct approach where this compound reacts with an alkylating agent, such as an alkyl halide or an alcohol, to form a new carbon-nitrogen bond, resulting in a tertiary amine. Further alkylation can lead to the formation of quaternary ammonium (B1175870) salts.
-
Reductive Amination: This powerful method involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.
-
Mannich Reaction: In this three-component condensation, this compound can react with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen atom to form a "Mannich base," which is a β-amino-carbonyl compound.[1][2][3]
N-Alkylation of this compound
N-alkylation is a fundamental method for synthesizing tertiary amines from secondary amines like this compound. The reaction typically proceeds via a nucleophilic substitution mechanism.
General Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol: Synthesis of N-Benzyl-N-ethylaniline (Analogous Procedure)
This protocol is adapted from a procedure for the synthesis of N-Benzyl-N-ethylaniline from N-ethylaniline and benzyl (B1604629) alcohol, which serves as an excellent model for the alkylation of this compound.[4]
Materials:
-
This compound
-
Benzyl alcohol
-
Triphenyl phosphite (B83602)
-
Heating mantle with stirrer
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and a distillation condenser, mix this compound (1 equivalent), benzyl alcohol (1.2 equivalents), and triphenyl phosphite (0.1 equivalents).
-
While stirring, heat the mixture to an internal temperature of approximately 180-190 °C. At this temperature, the elimination of water will commence.
-
Continue heating and gradually increase the temperature to 210 °C over 8 hours.
-
Monitor the reaction progress by collecting the distilled water. The reaction is complete when no more water distills off.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by distilling off the excess this compound and unconverted benzyl alcohol under reduced pressure.
-
The desired product, N-benzyl-N-ethyl-N-methylaniline, is then collected by vacuum distillation.
Quantitative Data for N-Alkylation (Analogous and Related Reactions)
| Starting Amine | Alkylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Ethylaniline | Benzyl alcohol | Triphenyl phosphite | None | 184-210 | 8 | 87 | [4] |
| N,N-Dimethylaniline | Benzyl chloride | None | Acetone | 27 | Varies | - | [5] |
Reductive Amination
Reductive amination is a highly efficient one-pot method for the synthesis of tertiary amines. This reaction is particularly useful for introducing a wide variety of substituents to the nitrogen atom.
General Reaction Scheme for Reductive Amination
Caption: Reductive amination of this compound with a carbonyl compound.
Experimental Protocol: General Procedure for Reductive Amination of Ketones (Adaptable for this compound)
This protocol is based on the reductive amination of N-methylaniline and can be adapted for this compound.
Materials:
-
This compound
-
Ketone (e.g., acetophenone)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the ketone (1 equivalent) and this compound (1.2 equivalents) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired tertiary amine.
Quantitative Data for Reductive Amination (Analogous Reactions)
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-diethyl aniline | Acetaldehyde | H₂ (from Ammonium Formate) / Pd/C | 2-propanol/water | RT | 0.5 | Excellent | [6] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of tertiary amines. The methodologies of N-alkylation and reductive amination provide robust and adaptable routes to these important compounds. The provided protocols, along with the tabulated data, offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to design and execute efficient synthetic strategies for the preparation of target tertiary amine molecules. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible yields and purity.
References
- 1. Green synthesis of some novel n-mannich bases using environmentally benign catalyst under solvent free conditions | International Journal of Current Research [journalcra.com]
- 2. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 3. thaiscience.info [thaiscience.info]
- 4. Synthesis routes of N-Benzyl-N-ethylaniline [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for Electrochemical Sensor Fabrication Using N-Ethyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocols are generalized based on established methods for closely related N-substituted aniline (B41778) compounds, such as N-methylaniline and N-ethylaniline, due to the limited availability of specific literature on the electropolymerization and sensor fabrication of N-Ethyl-N-methylaniline. These protocols provide a strong starting point for developing a specific application and should be optimized for the target analyte and experimental setup.
Introduction
Electrochemical sensors offer a rapid, sensitive, and cost-effective platform for the detection of a wide range of analytes, making them invaluable tools in drug development, clinical diagnostics, and environmental monitoring. Conducting polymers, such as polyaniline and its derivatives, are excellent materials for modifying electrode surfaces due to their unique electronic properties, environmental stability, and ease of deposition.[1][2][3] N-substituted anilines, including this compound, can be electropolymerized to create a stable and electroactive film on an electrode surface, which can then be used to detect various analytes, including neurotransmitters and pharmaceutical compounds.[4][5]
This document provides detailed protocols for the fabrication of an electrochemical sensor using this compound, along with application notes for the detection of dopamine (B1211576), a critical neurotransmitter, and a general framework for adapting the sensor for other drug molecules.
Safety Precautions
This compound is a toxic compound and should be handled with appropriate safety measures in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All solutions should be prepared and handled with care, and waste should be disposed of according to institutional guidelines.
Experimental Protocols
Materials and Reagents
-
This compound (monomer)
-
Supporting Electrolyte (e.g., 0.5 M H₂SO₄, 1.0 M HClO₄)
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Gold Electrode (Au), Platinum Electrode (Pt))
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter Electrode (e.g., Platinum wire or foil)
-
Phosphate Buffered Saline (PBS)
-
Target Analyte (e.g., Dopamine hydrochloride)
-
Interfering species for selectivity studies (e.g., Ascorbic acid, Uric acid)
-
High purity water (Milli-Q or equivalent)
-
Alumina (B75360) slurry (for electrode polishing)
Electrode Pre-treatment
Proper pre-treatment of the working electrode is crucial for the successful electropolymerization and performance of the sensor.
-
Polishing: Polish the working electrode surface with alumina slurry on a polishing pad to a mirror-like finish.
-
Sonication: Sonicate the electrode in high-purity water for 5 minutes to remove any attached alumina particles.
-
Electrochemical Cleaning: Perform cyclic voltammetry (CV) in the supporting electrolyte (e.g., 0.5 M H₂SO₄) for several cycles until a stable and characteristic voltammogram for the bare electrode is obtained.
Electropolymerization of this compound
The following is a general protocol for the electropolymerization of this compound onto a pre-treated working electrode. The optimal conditions (monomer concentration, potential range, scan rate, number of cycles) should be determined experimentally.
-
Prepare the Polymerization Solution: Prepare a solution of 0.1 M this compound in 0.5 M H₂SO₄.
-
Electrochemical Setup: Assemble a three-electrode electrochemical cell with the pre-treated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Electropolymerization: Immerse the electrodes in the polymerization solution and perform cyclic voltammetry within a potential window of -0.2 V to 1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. An increase in the peak currents with each cycle indicates the deposition and growth of the polymer film on the electrode surface.
-
Post-Polymerization Treatment: After electropolymerization, rinse the modified electrode thoroughly with high-purity water and then cycle the potential in a monomer-free supporting electrolyte solution to remove any unreacted monomer and stabilize the polymer film.
Electrochemical Detection of Dopamine
This protocol outlines the use of the poly(this compound) modified electrode for the detection of dopamine using differential pulse voltammetry (DPV), a highly sensitive electrochemical technique.
-
Prepare Analyte Solutions: Prepare a stock solution of dopamine in PBS (pH 7.4). Prepare a series of standard solutions of dopamine by serial dilution.
-
Electrochemical Measurement:
-
Immerse the modified working electrode, counter electrode, and reference electrode in a blank PBS solution.
-
Record a background DPV scan from 0.0 V to 0.6 V.
-
Add a known concentration of dopamine to the electrochemical cell.
-
Record the DPV scan. An oxidation peak for dopamine should appear around 0.2-0.4 V.
-
Repeat the measurement for each standard solution, rinsing the electrode with PBS between measurements.
-
-
Data Analysis:
-
Plot the peak current from the DPV scans against the corresponding dopamine concentration to generate a calibration curve.
-
Determine the linear range, limit of detection (LOD), and sensitivity of the sensor.
-
Quantitative Data
The following tables summarize typical performance characteristics of electrochemical sensors based on N-substituted polyanilines for the detection of various analytes. This data is provided for comparative purposes and to guide the expected performance of a poly(this compound) based sensor.
Table 1: Performance of Poly(N-methylaniline) Based Sensors
| Analyte | Electrode Modifier | Technique | Linear Range (µM) | Limit of Detection (µM) | Reference |
| Dopamine | fMWCNT-rePNMA | DPV | 5 - 90 | 2.23 | [4] |
| Dopamine | PDMA | SWV | 0.2 - 100 | - | [5] |
| Formaldehyde | Ni/P(NMA)/MCPE | CV | - | - | [7] |
fMWCNT-rePNMA: functionalized multi-walled carbon nanotube-redoped poly(N-methylaniline); DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; CV: Cyclic Voltammetry; MCPE: Modified Carbon Paste Electrode.
Table 2: Performance of Polyaniline-Based Sensors for Drug Molecules
| Analyte | Electrode Modifier | Technique | Linear Range (µM) | Limit of Detection (nM) | Reference |
| Doxorubicin | Phenylaminophenothiazine | EIS | - | 0.3 | [8] |
| Ephedrine | poly(Nile Blue A) | DPV | 0.6 - 100 | 2.91 | [9] |
| Midazolam | Perfluorinated polyaniline | Potentiometry | - | - | [10] |
EIS: Electrochemical Impedance Spectroscopy; DPV: Differential Pulse Voltammetry.
Visualizations
Experimental Workflow
Caption: Workflow for the fabrication and application of a poly(this compound) sensor.
Proposed Sensing Mechanism
Caption: Proposed mechanism for analyte detection at the modified electrode surface.
Conclusion
The protocols and data presented provide a comprehensive guide for the fabrication and application of electrochemical sensors based on this compound. While optimization for specific analytes of interest in drug development is necessary, the inherent properties of poly(N-substituted aniline) films make them a promising platform for developing sensitive and selective analytical devices. The adaptability of the electrode modification process and the variety of electrochemical techniques available allow for a wide range of applications, from monitoring neurotransmitter levels to quantifying pharmaceutical compounds in various matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric Composite-Based Electrochemical Sensing Devices Applied in the Analysis of Monoamine Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A highly selective and sensitive electrochemical sensor for dopamine based on a functionalized multi-walled carbon nanotube and poly(N-methylaniline) composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Simultaneous electroanalysis of dopamine and ascorbic acid using poly (N,N-dimethylaniline)-modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impedimetric DNA Sensor Based on Electropolymerized N-Phenylaminophenothiazine and Thiacalix[4]arene Tetraacids for Doxorubicin Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethyl-N-methylaniline: A High-Boiling Solvent for Advanced Organic Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethyl-N-methylaniline is a tertiary amine that is gaining recognition as a versatile high-boiling point solvent for a variety of organic synthesis reactions. Its unique combination of physical and chemical properties, including a high boiling point, moderate polarity, and basicity, makes it a valuable alternative to more conventional solvents, particularly in reactions requiring elevated temperatures and non-nucleophilic basic conditions. This document provides an overview of the applications of this compound as a solvent, with a focus on palladium-catalyzed cross-coupling reactions and polymerization processes. Detailed protocols and quantitative data are provided to facilitate its integration into synthetic workflows.
Physical and Chemical Properties
This compound's utility as a solvent is underpinned by its distinct physical and chemical characteristics. Its high boiling point is particularly advantageous for reactions that require significant thermal energy to proceed to completion, allowing for a wider operational temperature range without the need for high-pressure apparatus.
| Property | Value | Reference |
| CAS Number | 613-97-8 | [1] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Boiling Point | 204.05 °C | [1] |
| Density | 0.947 g/mL at 25 °C | [1] |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Insoluble in water; soluble in common organic solvents | [2] |
Applications in Organic Synthesis
While specific documented examples of this compound as a primary solvent in major named reactions are not abundant in readily available literature, its properties suggest its suitability for several important transformations. As a high-boiling tertiary amine, it can function as both a solvent and an acid scavenger, a desirable characteristic in reactions that generate acidic byproducts.
Palladium-Catalyzed Cross-Coupling Reactions
High-boiling point solvents are often employed in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, to enhance reaction rates and drive reactions to completion, especially with less reactive substrates. This compound can serve as a suitable medium for these transformations.
Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The use of a high-boiling point solvent like this compound can be beneficial, particularly when dealing with sterically hindered or electronically deactivated substrates that require higher temperatures. Furthermore, as a tertiary amine, it can also act as the base required to regenerate the active Pd(0) catalyst.
Generic Protocol for a Heck Reaction using this compound as a Solvent/Base:
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%)
-
This compound (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound via syringe, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
| Aryl Halide | Alkene | Catalyst/Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / PPh₃ | 120 | 12 | >85 (projected) |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ | 100 | 8 | >90 (projected) |
Note: The yields presented are projected based on typical Heck reaction outcomes and the favorable properties of this compound as a high-boiling solvent and base.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins. While commonly performed in solvents like toluene (B28343), dioxane, or DMF, this compound offers a high-temperature alternative that can also serve as a non-nucleophilic base, although an additional inorganic base is typically still required for efficient transmetalation.
Generic Protocol for a Suzuki Coupling using this compound as a Solvent:
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
This compound (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas.
-
Add this compound via syringe.
-
Heat the mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
| Aryl Halide | Arylboronic Acid | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | 130 | 18 | >80 (projected) |
| 1-Bromo-4-methoxybenzene | 4-Formylphenylboronic acid | Na₂CO₃ | 110 | 12 | >90 (projected) |
Note: The yields presented are projected based on typical Suzuki coupling outcomes and the favorable properties of this compound as a high-boiling solvent.
Polymerization Reactions
The synthesis of certain polymers, particularly those derived from aniline (B41778) derivatives, can be conducted in organic solvents. The solubility of both the monomer and the resulting polymer is crucial for achieving high molecular weight. N-Alkyl anilines, including this compound, are known to be precursors for conductive polymers. While the polymerization is often carried out in aqueous acidic media, the use of an organic solvent can be advantageous for specific applications and for solubilizing substituted monomers. This compound could serve as a high-boiling reaction medium for the oxidative polymerization of aniline derivatives, potentially influencing the morphology and properties of the resulting polymer.
Generic Protocol for Oxidative Polymerization of an Aniline Derivative:
Materials:
-
Aniline derivative monomer (e.g., N-methylaniline)
-
Oxidizing agent (e.g., ammonium (B1175870) persulfate)
-
Acid (e.g., HCl, to be added as an aqueous solution)
-
This compound (co-solvent/reaction medium)
-
Water
Procedure:
-
Dissolve the aniline derivative monomer in this compound in a reaction vessel.
-
In a separate beaker, dissolve the oxidizing agent in an aqueous acid solution.
-
Cool both solutions in an ice bath.
-
Slowly add the oxidant solution to the monomer solution with constant stirring.
-
Continue stirring at low temperature for a specified period (e.g., 2-24 hours). The reaction mixture will typically change color, indicating polymerization.
-
Isolate the polymer by filtration.
-
Wash the polymer precipitate with water and methanol (B129727) to remove unreacted monomer, oxidant, and solvent.
-
Dry the polymer product under vacuum.
| Monomer | Oxidant | Temperature (°C) | Time (h) | Polymer Conductivity (S/cm) |
| N-methylaniline | Ammonium persulfate | 0-5 | 12 | 10⁻³ - 10⁻² (expected) |
| Aniline | Ammonium persulfate | 0-5 | 8 | 1-10 (expected) |
Note: The conductivity values are typical for polyaniline and its derivatives and may vary based on specific reaction conditions and doping levels.
Visualizations
Logical Workflow for Solvent Selection in Organic Synthesis
Caption: Solvent selection workflow.
Generalized Catalytic Cycle for the Heck Reaction
Caption: Heck reaction catalytic cycle.
Generalized Catalytic Cycle for the Suzuki Coupling
Caption: Suzuki coupling catalytic cycle.
Conclusion
This compound presents itself as a promising, high-boiling point solvent for a range of organic transformations. Its ability to function as both a reaction medium and a base in certain contexts, coupled with its thermal stability, makes it a valuable tool for researchers in organic synthesis and drug development. While its application as a solvent is not as widely documented as more traditional solvents, its properties suggest that it is a viable and potentially advantageous alternative for reactions requiring forcing conditions. The provided protocols and data serve as a foundation for the exploration and optimization of reactions in this versatile solvent. Further research into its application in a broader range of synthetic methodologies is warranted.
References
Troubleshooting & Optimization
How to avoid over-alkylation in N-Ethyl-N-methylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-Ethyl-N-methylaniline, with a primary focus on avoiding over-alkylation.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If the starting material (N-methylaniline) is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Inefficient ethylating agent: The chosen ethylating agent (e.g., ethyl bromide) may be old or decomposed. | Use a fresh batch of the ethylating agent. For alkyl halides, reactivity follows the trend I > Br > Cl. Consider using a more reactive halide if appropriate for your methodology. | |
| Poor quality of starting materials: Impurities in N-methylaniline (B92194) or the ethylating agent can interfere with the reaction. | Ensure the purity of starting materials through appropriate purification techniques (e.g., distillation) before use. | |
| High Percentage of Over-alkylation (Formation of N,N-Diethyl-N-methylanilinium salt) | High concentration of ethylating agent: Adding the entire amount of the ethylating agent at once can lead to the desired product reacting further. | Add the ethylating agent dropwise or via a syringe pump over an extended period to maintain its low concentration in the reaction mixture. |
| Inappropriate stoichiometry: A high molar ratio of ethylating agent to N-methylaniline favors over-alkylation. | Use a molar ratio of N-methylaniline to ethylating agent of 1:1 or a slight excess of N-methylaniline. | |
| High reaction temperature: Elevated temperatures can increase the rate of the second ethylation. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Presence of Multiple Byproducts | Side reactions with the solvent: The solvent may not be inert under the reaction conditions. | Choose a solvent that is stable and unreactive with the reagents and intermediates. For instance, in reductive amination, ethereal or chlorinated solvents are often preferred over protic solvents that can react with the reducing agent. |
| Decomposition of reagents: The base or other reagents might be unstable at the reaction temperature. | Ensure that all reagents are stable under the chosen reaction conditions. If necessary, select a more robust alternative. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts: The desired product and the over-alkylation byproduct may have similar polarities, making chromatographic separation challenging. | Optimize the reaction to minimize byproduct formation. If separation is necessary, consider using a different column chromatography stationary phase or a different eluent system. Recrystallization of the product or its salt derivative can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of this compound synthesis?
A1: Over-alkylation is a common side reaction where the desired product, this compound (a tertiary amine), acts as a nucleophile and reacts further with the ethylating agent. This additional ethylation results in the formation of an undesired quaternary ammonium (B1175870) salt, N,N-diethyl-N-methylanilinium salt.
Q2: Which synthetic method offers the best control over over-alkylation?
A2: Reductive amination and the "borrowing hydrogen" methodology are generally superior to traditional N-alkylation with alkyl halides for controlling over-alkylation.[1] Reductive amination involves the reaction of N-methylaniline with acetaldehyde (B116499) to form an enamine intermediate, which is then reduced in situ to the desired tertiary amine. The "borrowing hydrogen" approach uses a catalyst to temporarily convert an alcohol (ethanol) into an aldehyde, which then undergoes a similar reductive amination pathway.[1] Both methods avoid the presence of a highly reactive alkylating agent that can lead to the quaternary salt formation.
Q3: How does the choice of ethylating agent impact over-alkylation in traditional synthesis?
A3: The reactivity of the ethylating agent plays a crucial role. Highly reactive agents like ethyl iodide will lead to a faster reaction but also a higher propensity for over-alkylation compared to less reactive agents like ethyl bromide or ethyl chloride. Diethyl sulfate (B86663) is another potent ethylating agent that should be used with caution to control the reaction stoichiometry and temperature carefully.
Q4: Can stoichiometry be adjusted to minimize over-alkylation?
A4: Yes, controlling the stoichiometry is a key strategy. Using a slight excess of N-methylaniline relative to the ethylating agent can increase the probability that the ethylating agent will react with the intended starting material rather than the product. However, this may require an additional purification step to remove the unreacted N-methylaniline.
Q5: What role does the base play in traditional N-alkylation, and how does it affect side reactions?
A5: In traditional N-alkylation with alkyl halides, a base is required to neutralize the hydrogen halide (e.g., HBr) formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of base is important; a strong, non-nucleophilic base is preferred to avoid competition with the amine as a nucleophile.
Experimental Protocols
Method 1: Reductive Amination of N-methylaniline with Acetaldehyde
This method offers high selectivity and avoids the formation of quaternary ammonium salts.
Materials:
-
N-methylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of N-methylaniline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask, add acetaldehyde (1.2 eq.) at room temperature with stirring.
-
Stir the mixture for 30 minutes to allow for the formation of the intermediate enamine.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure product.
Method 2: N-Alkylation using the "Borrowing Hydrogen" Strategy
This atom-economical method uses ethanol (B145695) as the ethylating agent in the presence of a suitable catalyst.
Materials:
-
N-methylaniline
-
Ethanol
-
A suitable transition metal catalyst (e.g., a ruthenium or iridium-based catalyst)
-
A base (e.g., potassium tert-butoxide, KOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the catalyst (e.g., 1-2 mol%) and the base (e.g., 1.1 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add anhydrous toluene, N-methylaniline (1.0 eq.), and ethanol (1.5 eq.).
-
Seal the Schlenk tube and heat the reaction mixture to the temperature specified for the chosen catalyst (typically 80-120 °C).
-
Stir the reaction and monitor its progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and selectivities for different synthetic routes to N-alkylanilines, providing a comparative overview. Note that direct comparisons are challenging due to variations in reaction conditions, catalysts, and substrates reported in the literature. The data for N-methylation of aniline (B41778) serves as a useful proxy for the N-ethylation of N-methylaniline.
| Synthetic Method | Ethylating/Methylating Agent | Substrate | Catalyst/Reagent | Temperature (°C) | Yield of Mono-alkylated Product (%) | Selectivity for Mono-alkylation (%) | Reference |
| Reductive Amination | Acetaldehyde | 2,6-diethylaniline | Pd/C, Ammonium formate | Room Temp | Excellent | High | [2] |
| Borrowing Hydrogen | Methanol | Aniline | Ni/ZnAlOx | 160 | 66.6 | ~68 | [3] |
| Borrowing Hydrogen | Methanol | Aniline | (DPEPhos)RuCl₂PPh₃ | 140 | 98 | High | [4] |
| Traditional Alkylation | Methanol | Aniline | Copper-containing catalyst | 180-280 | up to 97.7 | High | [5] |
Visualizing Reaction Control
The following diagram illustrates the key decision points and factors influencing the selective synthesis of this compound while avoiding over-alkylation.
References
- 1. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. rsc.org [rsc.org]
- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2270187C2 - Method for preparing n-methylaniline - Google Patents [patents.google.com]
Improving the yield of N-alkylation reactions for anilines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the yield of N-alkylation reactions for anilines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
Problem 1: Low to No Product Formation
Q: My N-alkylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the conversion?
A: Low conversion in aniline (B41778) N-alkylation can be attributed to several factors, ranging from reactant inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Poor Reactivity of Starting Materials:
-
Aniline: The nucleophilicity of the aniline is crucial. Anilines bearing strong electron-withdrawing groups will be less reactive.[1]
-
Alkylating Agent: The reactivity of the alkylating agent follows the general trend: Iodides > Bromides > Chlorides. Less reactive agents may require more forcing conditions.[1]
-
Solution: Consider using a more reactive alkylating agent if possible. For unreactive anilines, increasing the temperature or employing a highly active catalyst system may be necessary.
-
-
Inappropriate Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition or side reactions.[1]
-
Troubleshooting Step: Gradually increase the reaction temperature in 10-20°C increments while carefully monitoring the reaction progress and byproduct formation.[2]
-
-
Solvent: The solvent plays a critical role in reactant solubility and reaction rate.[1][3] Aprotic solvents are often more effective for N-alkylation reactions.[1][3]
-
Troubleshooting Step: Screen a variety of solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) can help stabilize charged intermediates and accelerate the reaction.[3]
-
-
Base: The choice and amount of base are critical, especially in reactions involving alkyl halides. Insufficient or an inappropriate base can halt the reaction.
-
-
Catalyst Issues (for catalytic reactions):
-
Activity: The catalyst may be inactive or poisoned by impurities in the reactants or solvent.[2] Some catalysts also require pre-activation.[2]
-
Inhibition: The product amine can sometimes coordinate to the catalyst, inhibiting its activity.[1]
-
Troubleshooting Step: Screen different catalysts known for N-alkylation, such as those based on Nickel, Palladium, or Manganese.[2][4][5] Ensure high-purity reagents and solvents are used.[2]
-
Problem 2: Significant Over-Alkylation (Di- or Tri-alkylation)
Q: I am observing significant amounts of di- and tri-alkylated products, but I want to synthesize the mono-alkylaniline. How can I improve selectivity?
A: Over-alkylation is a common side reaction because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]
Prevention Strategies:
-
Control Stoichiometry: Using a large excess of aniline compared to the alkylating agent is a primary strategy to favor mono-alkylation.[1] Conversely, an excess of the alkylating agent will promote di-alkylation.[1]
-
Recommendation: Start with an aniline to alkylating agent molar ratio of 3:1 or higher.[2]
-
-
Reaction Conditions:
-
Choice of Alkylating Agent: More reactive alkylating agents are more prone to causing multiple substitutions.[1] If feasible, a less reactive alkylating agent might provide better control.
-
Alternative Methods: Reductive amination, which involves the reaction of aniline with an aldehyde or ketone to form an imine followed by reduction, offers excellent control for mono-alkylation.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-alkylation of anilines?
Besides over-alkylation, other potential side reactions include elimination of the alkyl halide to form an alkene, particularly with sterically hindered anilines or under strongly basic conditions.[7] For catalytic reactions, especially those using alcohols as alkylating agents (borrowing hydrogen catalysis), side reactions can include dehydrogenation of the alcohol to the corresponding carbonyl compound without subsequent amination.
Q2: How do I choose the right catalyst for my reaction?
The optimal catalyst depends on the specific substrates and the desired reaction conditions.
-
For "Borrowing Hydrogen" reactions with alcohols: Pincer complexes of manganese and nickel have shown high efficiency and selectivity for mono-alkylation.[4][5] Ruthenium and Iridium complexes are also widely used.[8][9]
-
For reductive amination: Palladium on carbon (Pd/C) is a common and effective catalyst.[2]
-
It is often necessary to screen a few catalysts to find the best performer for a specific transformation.[2]
Q3: How can I effectively purify my N-alkylaniline product?
Purification can be challenging due to the presence of unreacted aniline and over-alkylation byproducts.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a very common and effective method for separating the desired product from starting materials and byproducts.[2][3]
-
Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an efficient purification technique.[1][2]
-
Acid/Base Extraction: An initial workup with a dilute acid wash can help remove unreacted aniline by forming a water-soluble salt. However, the product N-alkylaniline may also have some basicity and could be partially extracted.
Data & Experimental Protocols
Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline with Benzyl (B1604629) Alcohol
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Selectivity | Reference |
| NiBr₂ / 1,10-phenanthroline | t-BuOK | Toluene | 130 | >99 (GC) | Mono-alkylation | [5] |
| Mn-PNP Pincer Complex | t-BuOK | Toluene | 80 | 78 | Mono-alkylation | [4] |
| Cu-Chromite | K₂CO₃ | o-Xylene | 110 | High | Not specified | |
| RuCl₂(p-cymene)₂ / L1 | K₂CO₃ | p-Xylene | 140 | 87 | Mono-alkylation | [8] |
Yields are isolated unless otherwise noted. L1 refers to a specific phosphine (B1218219) ligand from the cited reference.
Table 2: Effect of Reaction Conditions on Reductive Alkylation of Aniline
| Parameter | Condition | Yield (%) | Reference |
| Temperature | 100°C | 45 | [2] |
| 120°C | 62 | [2] | |
| 140°C | 78 | [2] | |
| 160°C | 72 | [2] | |
| H₂ Pressure | 20 bar | 55 | [2] |
| 35 bar | 68 | [2] | |
| 50 bar | 78 | [2] | |
| Aniline:Acetone Ratio | 1:1 | 65 | [2] |
| 1:2 | 78 | [2] | |
| 1:3 | 93 | [2] |
Data from the reductive alkylation of aniline with acetone.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 eq).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and a suitable solvent (e.g., acetonitrile or DMF, to a concentration of ~0.1 M).[3]
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
This protocol is adapted from a general procedure for the reductive mono-N-alkylation of anilines.[6]
-
Imine Formation: To a stirred solution of the aniline (1.0 eq) in a suitable solvent (e.g., Dichloroethane, 0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours.[6]
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 eq), portion-wise over 10-15 minutes.[6]
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).[6]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
Visual Guides
Caption: Troubleshooting workflow for low yield N-alkylation reactions.
Caption: General experimental workflow for N-alkylation of anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting peak tailing of N-Ethyl-N-methylaniline in reverse phase HPLC
This guide provides troubleshooting advice for common issues encountered during the analysis of N-Ethyl-N-methylaniline and other basic compounds using reverse phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my reverse phase HPLC analysis?
A1: Peak tailing for basic compounds like this compound in reverse phase HPLC is a common issue, primarily caused by secondary interactions between the analyte and the stationary phase.[1][2][3][4] The most frequent cause is the interaction of the basic analyte with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2][3][4] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.[1]
Other potential causes for peak tailing include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is in a range where both the analyte is protonated (positively charged) and the silanol groups are deprotonated (negatively charged), strong ionic interactions can occur, leading to significant tailing.[3][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[6]
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to increased silanol activity and peak tailing.
-
Extra-column Effects: Issues such as excessive tubing length or dead volumes within the HPLC system can contribute to peak broadening and tailing.[3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. This compound is a basic compound with an estimated pKa around 5.3.[7] The ionization state of both the analyte and the residual silanols on the stationary phase is pH-dependent.
-
At low pH (e.g., pH < 3): The residual silanol groups are protonated (neutral), minimizing their ionic interaction with the protonated (positively charged) this compound. This typically results in improved peak symmetry.[1][2][5]
-
At mid-range pH (e.g., pH 4-7): The silanol groups are partially or fully deprotonated (negatively charged), while the this compound is still protonated. This leads to strong secondary ionic interactions and is often the cause of significant peak tailing.[3]
-
At high pH (e.g., pH > 8): The this compound will be in its neutral (free base) form, which reduces the strong ionic interactions with the deprotonated silanol groups. However, using high pH requires a pH-stable column to avoid degradation of the silica-based stationary phase.
Q3: What are mobile phase additives, and how can they reduce peak tailing for this compound?
A3: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds like this compound, additives are often used to reduce peak tailing by minimizing interactions with residual silanol groups.[8]
A common type of additive is a "competing base," such as triethylamine (B128534) (TEA).[8][9] TEA is a small, basic molecule that is added to the mobile phase in low concentrations. It competes with the basic analyte for the active silanol sites on the stationary phase.[8] By binding to these sites, TEA effectively "masks" them from the analyte, reducing the secondary interactions that cause peak tailing and leading to more symmetrical peaks.[8]
Q4: How do I choose the right HPLC column to minimize peak tailing for basic compounds?
A4: Selecting the appropriate HPLC column is crucial for obtaining good peak shape for basic analytes. Modern HPLC columns are designed with advancements to minimize the negative effects of residual silanols.
-
End-capped Columns: These columns have been treated to chemically bond a small molecule (like a trimethylsilyl (B98337) group) to the residual silanol groups. This "end-capping" process reduces the number of available acidic sites for interaction with basic analytes, leading to improved peak symmetry.[2]
-
Base-deactivated Columns: These are a type of end-capped column specifically designed for the analysis of basic compounds, offering a very low level of silanol activity.
-
Hybrid Silica (B1680970) Columns: These columns incorporate organic groups into the silica matrix, which can shield the analyte from the effects of residual silanols and improve peak shape for basic compounds.
-
High-Purity Silica Columns: Modern columns are manufactured with high-purity silica, which has a lower metal content and fewer acidic silanol sites compared to older columns.
Quantitative Data Summary
The following tables provide representative data on how mobile phase pH and the concentration of a competing base (Triethylamine) can affect the peak shape of a basic compound. The Tailing Factor (Tf) is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.[6]
Table 1: Effect of Mobile Phase pH on Peak Tailing of a Basic Compound (Representative Data)
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.35 | Severe Tailing |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Minor Tailing |
| 2.5 | 1.10 | Symmetrical |
Data is representative for a basic compound and illustrates the general trend of improving peak shape at lower pH.[2]
Table 2: Effect of Triethylamine (TEA) Concentration on Peak Tailing of a Basic Compound (Representative Data)
| TEA Concentration (mM) | Tailing Factor (Tf) | Peak Shape |
| 0 | 2.10 | Severe Tailing |
| 10 | 1.55 | Moderate Tailing |
| 25 | 1.25 | Minor Tailing |
| 50 | 1.05 | Symmetrical |
Data is representative and illustrates the general trend of improving peak shape with increasing concentration of a competing base.
Experimental Protocols
Protocol 1: Reverse Phase HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound that can be optimized to address peak tailing.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Mobile Phase Preparation:
-
Prepare the aqueous component of the mobile phase by adding a small amount of acid to HPLC grade water to achieve the desired pH (e.g., pH 3.0 with phosphoric acid).
-
A typical mobile phase composition is a mixture of the acidified aqueous phase and acetonitrile (e.g., 50:50 v/v).
-
Degas the mobile phase before use.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (pH 3.0 with phosphoric acid) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Record the chromatograms and analyze the peak shape and retention time.
Diagrams
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Ethyl-N-methylaniline Synthesis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify byproducts in the synthesis of N-Ethyl-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the synthesis of this compound?
A1: Based on common synthetic routes, such as the alkylation of aniline (B41778) or N-methylaniline, the primary byproducts are typically due to incomplete reaction or over-alkylation. These include:
-
Starting Materials: Unreacted aniline or N-methylaniline.
-
Over-alkylation Products: N,N-Diethylaniline or other polysubstituted anilines.
-
Products from Impurities in Starting Materials: If the initial aniline or N-methylaniline contains other isomers (e.g., toluidines), corresponding N-ethyl-N-methyl-toluidine isomers may be present.
Q2: How can I confirm the identity of a suspected byproduct?
A2: The most reliable method for confirming the identity of a byproduct is to compare its retention time and mass spectrum with that of a certified reference standard. If a standard is not available, the mass spectrum can be compared to library spectra (e.g., NIST, Wiley) and the fragmentation pattern analyzed for characteristic ions.
Q3: What are the characteristic mass spectral fragments for this compound and its potential byproducts?
A3: Aromatic amines typically undergo alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) as a primary fragmentation pathway. For this compound and related compounds, expect the following key fragments:
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) and Origin |
| This compound | 135 | 120 ([M-CH₃]⁺), 106 ([M-C₂H₅]⁺), 77 (C₆H₅⁺) |
| N-methylaniline | 107 | 106 ([M-H]⁺), 92 ([M-CH₃]⁺), 77 (C₆H₅⁺) |
| Aniline | 93 | 93 (M⁺), 66 ([M-HCN]⁺) |
| N,N-Diethylaniline | 149 | 134 ([M-CH₃]⁺), 120 ([M-C₂H₅]⁺), 77 (C₆H₅⁺) |
Data is compiled from publicly available mass spectral databases.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause: Aromatic amines are susceptible to tailing due to their basicity and interaction with active sites (e.g., silanols) in the GC system. Fronting can be an indication of column overload.
-
Solution:
-
Use a deactivated inlet liner and column: Employ liners with a high degree of deactivation. Consider using a column specifically designed for the analysis of basic compounds.
-
Condition the column: Bake out the column at a high temperature, as recommended by the manufacturer, to remove contaminants.
-
Check for active sites: If tailing persists, it may be necessary to replace the inlet liner or trim the first few centimeters of the column.
-
For fronting, dilute the sample: If the peak is fronting, reduce the concentration of the sample being injected.
-
Problem 2: Ghost peaks are observed in the chromatogram.
-
Possible Cause: Ghost peaks can arise from contamination in the injection port, syringe, or carrier gas. They can also be due to carryover from a previous injection of a concentrated sample.
-
Solution:
-
Clean the injection port: Replace the septum and liner.
-
Solvent washes: Run several blank injections with a high-purity solvent to wash the syringe and injection port.
-
Check gas lines: Ensure high-purity carrier gas is being used and that the gas lines are free of contaminants.
-
Problem 3: The baseline is noisy or drifting.
-
Possible Cause: A noisy or drifting baseline can be caused by column bleed, a contaminated detector, or leaks in the system.
-
Solution:
-
Check for leaks: Use an electronic leak detector to check all fittings and connections.
-
Condition the column: High column bleed can be reduced by conditioning the column.
-
Clean the MS source: If the detector is contaminated, it may require cleaning according to the manufacturer's instructions.
-
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrument and byproducts of interest.
1. Sample Preparation:
-
Dilute the reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration appropriate for GC-MS analysis (typically 1-10 ppm).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium (>99.999% purity) |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 300 °C at 25 °C/min, hold for 5 min |
| MS Interface Temp | 300 °C |
| Ion Source Temp | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Logical Workflow for Byproduct Identification
The following diagram illustrates the logical workflow for identifying byproducts in the synthesis of this compound using GC-MS.
Caption: Logical workflow for identifying byproducts.
Optimization of reaction conditions for N-Ethyl-N-methylaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Reductive Amination: This is a highly efficient method involving the reaction of N-methylaniline with acetaldehyde (B116499) in the presence of a reducing agent. It is often favored for its mild reaction conditions and high selectivity.[1]
-
N-Alkylation with Alcohols: Ethanol can be used to ethylate N-methylaniline, typically in the presence of a catalyst at elevated temperatures and pressures.[4] Industrial-scale production often utilizes alcohols due to their lower cost compared to alkyl halides.
-
Synthesis from Aniline (B41778): this compound can be prepared from aniline through a two-step process of methylation followed by ethylation, or by direct reaction with a mixture of methanol (B129727) and ethanol.
Q2: How can I minimize the formation of the over-alkylation product, N,N-diethyl-N-methylanilinium salt?
A2: The formation of quaternary ammonium (B1175870) salts is a common issue, particularly when using alkyl halides.[1] To minimize this side reaction:
-
Use a molar excess of the starting amine (N-methylaniline) relative to the ethylating agent.
-
Employ a weaker alkylating agent if possible.
-
Control the reaction temperature; lower temperatures generally favor mono-alkylation.
-
The reductive amination method is inherently less prone to over-alkylation compared to direct alkylation with halides.[1]
Q3: My this compound product is discolored (yellow to brown). What is the cause and how can I prevent it?
A3: Discoloration of arylamines like this compound is typically due to oxidation upon exposure to air and light, forming colored impurities.[5] To prevent discoloration:
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Use amber glass or opaque containers to protect it from light.[5]
-
Consider adding a small amount of an antioxidant, although the choice of antioxidant should be carefully considered to avoid downstream reaction complications.
-
Ensure complete removal of any acidic impurities during workup, as they can catalyze degradation.
Q4: What are the recommended purification techniques for this compound?
A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common techniques include:
-
Distillation: Vacuum distillation is effective for separating the product from less volatile impurities and starting materials.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, silica (B1680970) gel column chromatography is a suitable method.[1] A common eluent system is a mixture of ethyl acetate (B1210297) and cyclohexane.[1]
-
Acid-Base Extraction: This can be used to remove unreacted starting aniline or N-methylaniline. The crude product is dissolved in an organic solvent and washed with a dilute acid solution to protonate and extract the more basic primary and secondary amines.
Troubleshooting Guides
Reductive Amination Method
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Inactive catalyst (e.g., old Pd/C). | Use fresh, high-quality catalyst. Ensure proper activation of the catalyst if required by the protocol. |
| Ineffective reducing agent. | Verify the quality and concentration of the reducing agent (e.g., ammonium formate (B1220265), NaBH(OAc)₃). | |
| Incomplete formation of the intermediate iminium ion. | Ensure the reaction pH is appropriate. A slightly acidic condition can facilitate iminium ion formation. | |
| Presence of unreacted N-methylaniline | Insufficient amount of acetaldehyde. | Use a slight molar excess of acetaldehyde. |
| Short reaction time or low temperature. | Monitor the reaction by TLC or GC-MS and extend the reaction time or increase the temperature if necessary. | |
| Formation of side products | Aldol condensation of acetaldehyde. | Add the acetaldehyde slowly to the reaction mixture, especially at higher temperatures. |
Direct Alkylation with Ethyl Halide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant amount of N,N-diethyl-N-methylanilinium salt (over-alkylation) | Molar ratio of reactants. | Use an excess of N-methylaniline relative to the ethyl halide.[2] |
| High reaction temperature. | Perform the reaction at a lower temperature to improve selectivity for mono-alkylation. | |
| Low conversion of N-methylaniline | Insufficiently reactive ethyl halide. | Consider using a more reactive halide (I > Br > Cl). |
| Inadequate base. | Ensure a suitable base is present in sufficient quantity to neutralize the hydrohalic acid formed during the reaction. | |
| Reaction is very slow | Low reaction temperature. | Gradually increase the temperature while monitoring for the formation of side products. |
| Poor solvent choice. | Use a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the nucleophilic substitution. |
Experimental Protocols
Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)
This protocol is adapted from a method for the N-alkylation of aniline derivatives.[1]
Materials:
-
N-methylaniline
-
Acetaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In a round-bottom flask, add 10% Pd/C (0.1 equivalents).
-
Prepare a solution of ammonium formate (10 equivalents) in water and add it to the flask. Stir the mixture for 5 minutes to activate the catalyst.
-
To this mixture, add N-methylaniline (1 equivalent) dissolved in 2-propanol.
-
Add acetaldehyde (1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane and wash with a brine solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: Classical N-Alkylation using Ethyl Iodide
Materials:
-
N-methylaniline
-
Ethyl iodide
-
Sodium carbonate (or another suitable base)
-
Acetonitrile (or another polar aprotic solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-methylaniline (1 equivalent) in acetonitrile, add sodium carbonate (1.5 equivalents).
-
Add ethyl iodide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Reductive Amination | N-methylaniline, Acetaldehyde | Pd/C, Ammonium Formate | 2-Propanol/Water | Room Temp. | 0.5 | High | [1] |
| Direct Alkylation | Aniline, Ethanol | Triphenyl phosphite | - | 250 | 10 | 83 (for N-ethylaniline) | [4] |
| From Nitrobenzene | Nitrobenzene, Ethanol | Raney Ni | Water | 140 | 8 | 85.9 (for N-ethylaniline) | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
Stability and degradation pathways of N-Ethyl-N-methylaniline under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of N-Ethyl-N-methylaniline under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability under acidic conditions important?
A1: this compound is a tertiary aromatic amine. Understanding its stability is crucial in pharmaceutical development as it can be a starting material, intermediate, or a structural motif in active pharmaceutical ingredients (APIs). Acidic conditions are frequently encountered during synthesis, formulation, and in physiological environments. Therefore, knowledge of its degradation pathways is essential for ensuring product quality, safety, and efficacy.[1]
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: While specific studies on this compound are limited, based on the chemistry of related N,N-dialkylanilines, the following degradation pathways are plausible under acidic conditions:
-
N-dealkylation: The ethyl or methyl group can be cleaved from the nitrogen atom, a process that can be catalyzed by acid. This would result in the formation of N-ethylaniline or N-methylaniline.[2][3][4][5]
-
Rearrangement: Acid-catalyzed rearrangement reactions are known for N-alkylanilines, potentially leading to the formation of ring-substituted isomers.[6][7]
-
Oxidation: Although primarily an oxidative process, the acidic environment can influence the susceptibility of the molecule to oxidation, potentially leading to the formation of N-oxides or other colored degradation products.[8][9][10][11][12][13]
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: Based on the potential degradation pathways, the expected degradation products could include:
-
N-Ethylaniline
-
N-Methylaniline
-
Aniline
-
Ring-alkylated isomers of this compound
-
This compound-N-oxide
Q4: How does pH affect the degradation rate of this compound?
A4: Generally, the rate of acid-catalyzed hydrolysis increases with decreasing pH (increasing acidity). The specific relationship between pH and degradation rate would need to be determined experimentally.
Q5: Are there any recommended analytical techniques to monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for monitoring the degradation of aromatic amines and separating the parent compound from its degradation products.[14][15][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[17]
Troubleshooting Guides
This guide addresses common issues encountered during the forced degradation study of this compound under acidic conditions.
| Issue | Potential Cause | Recommended Solution |
| No or very low degradation observed. | 1. Acid concentration is too low. 2. Temperature is too low. 3. Duration of the study is too short. | 1. Increase the acid concentration (e.g., from 0.1N HCl to 1N HCl).[18] 2. Increase the temperature in controlled increments (e.g., 40°C, 60°C, 80°C). 3. Extend the duration of the study. |
| Complete or excessive degradation observed. | 1. Acid concentration is too high. 2. Temperature is too high. 3. Duration of the study is too long. | 1. Decrease the acid concentration. 2. Lower the temperature. 3. Shorten the study duration and take more frequent time points. |
| Appearance of unexpected peaks in the chromatogram. | 1. Impurities in the starting material. 2. Interaction with the container or closure. 3. Secondary degradation of primary products. | 1. Analyze a sample of the starting material before initiating the degradation study. 2. Use inert containers (e.g., glass) and closures. 3. Analyze samples at earlier time points to identify primary degradants. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation due to harsh acidic mobile phase. 3. Co-elution of the parent drug and degradation products. | 1. Optimize the mobile phase (e.g., adjust organic solvent ratio, buffer concentration, and pH). 2. Use an acid-stable HPLC column. 3. Modify the gradient elution profile or screen different column stationary phases.[14] |
| Mass imbalance in the assay. | 1. Formation of non-UV active or volatile degradation products. 2. Degradation products are not being eluted from the HPLC column. 3. Incorrect response factors for degradation products. | 1. Use a mass-sensitive detector (e.g., MS) in parallel with the UV detector. 2. Modify the mobile phase or gradient to ensure elution of all components. 3. If possible, isolate and quantify the degradation products to determine their response factors. |
Quantitative Data Summary
As no specific quantitative data for the degradation of this compound under acidic conditions was found in the literature, the following table serves as a template for presenting experimental results.
| Parameter | Condition 1 (e.g., 0.1N HCl, 40°C) | Condition 2 (e.g., 1N HCl, 40°C) | Condition 3 (e.g., 0.1N HCl, 60°C) |
| Time (hours) | % Degradation | % Degradation | % Degradation |
| 0 | 0 | 0 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| Half-life (t½) | |||
| Degradation Rate Constant (k) | |||
| Major Degradation Products Identified |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
Objective: To study the degradation of this compound in an acidic solution at a specified temperature.
Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade (for neutralization)
-
Volumetric flasks
-
Pipettes
-
Water bath or oven
-
pH meter
-
HPLC system with UV detector
-
HPLC grade water and acetonitrile
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Solution: Prepare a solution of the desired acid concentration (e.g., 0.1N HCl or 1N HCl) in HPLC grade water.
-
Initiation of Degradation Study:
-
Pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add the acidic solution to the flask and make up the volume to achieve the desired final concentration of the drug (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration.
-
-
Incubation: Place the flask in a constant temperature water bath or oven set to the desired temperature (e.g., 40°C or 60°C). Protect the solution from light if photostability is not being evaluated.
-
Sampling: Withdraw aliquots from the solution at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation for Analysis: Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH solution to stop the degradation reaction. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the prepared samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
Chromatographic Conditions (Initial Conditions for Method Development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase. A typical starting gradient could be 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., 254 nm, or scan with PDA).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject the undegraded this compound solution to determine its retention time.
-
Inject the stressed (degraded) samples.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent peak.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) for all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Plausible degradation pathways of this compound in acidic media.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal P450-catalyzed N-dealkylation of N,N-dialkylanilines: evidence for a C(alpha)-H abstraction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic cobalt-catalyzed [1,3]-rearrangement of N-alkoxycarbonyloxyanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine oxide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 14. benchchem.com [benchchem.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. amecj.com [amecj.com]
- 18. ijrpp.com [ijrpp.com]
Technical Support Center: Purification of N-Ethyl-N-methylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted aniline (B41778) from the N-Ethyl-N-methylaniline product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
Besides the desired this compound, the crude product mixture may contain unreacted aniline, over-alkylation byproducts such as N,N-diethylaniline, and residual reagents from the synthesis. The most common impurity to remove is the starting material, aniline.
Q2: What are the primary methods for removing unreacted aniline from this compound?
The three main techniques for purifying this compound from aniline are:
-
Fractional Distillation: This method separates compounds based on differences in their boiling points.
-
Acid-Base Extraction: This technique exploits the basicity of the amino group to separate the amines from any non-basic impurities and can also differentiate between the basicity of aniline and this compound.
-
Column Chromatography: This chromatographic method separates compounds based on their differential adsorption to a stationary phase.
Q3: How do I choose the best purification method?
The choice of method depends on the scale of your reaction, the required purity of the final product, and the available equipment.
-
Distillation is suitable for large-scale purifications where the boiling points of the components are sufficiently different.
-
Acid-Base Extraction is a relatively simple and quick method for removing the bulk of aniline, especially if the product is not sensitive to acidic conditions.
-
Column Chromatography is ideal for achieving very high purity, particularly for smaller-scale experiments.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of aniline and this compound.
Possible Causes & Solutions:
-
Insufficient column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
-
Incorrect heating rate: Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.
-
Fluctuating pressure (if under vacuum): Ensure a stable vacuum is maintained throughout the distillation process.
Acid-Base Extraction
Issue: Formation of a stable emulsion during extraction.
Possible Causes & Solutions:
-
Vigorous shaking: Gently invert the separatory funnel instead of vigorous shaking.[1][2]
-
High concentration of amines: Dilute the organic layer with more solvent before the acid wash.
-
Presence of particulate matter: Filter the crude reaction mixture before extraction.[3]
-
To break an existing emulsion:
Issue: Product loss into the aqueous layer.
Possible Causes & Solutions:
-
Product is also basic: this compound is also basic and will be protonated by the acid. To minimize this, use a dilute acid solution and perform the extraction quickly. It is crucial to neutralize the aqueous layer and extract it back with an organic solvent to recover any dissolved product.
Column Chromatography
Issue: Tailing of amine spots on the TLC plate and poor separation on the column.
Possible Causes & Solutions:
-
Acidic silica (B1680970) gel: The acidic nature of standard silica gel can lead to strong adsorption and tailing of basic compounds like amines.
-
Add a basic modifier to the eluent: Incorporate a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%), into the mobile phase to neutralize the acidic sites on the silica gel.[5][6]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (B75360) or a specially treated amine-functionalized silica gel.[6][7]
-
Issue: Co-elution of aniline and this compound.
Possible Causes & Solutions:
-
Inappropriate solvent system: The polarity of the eluent may be too high.
-
Optimize the mobile phase: Systematically test different solvent systems with varying polarities (e.g., different ratios of hexane (B92381) and ethyl acetate) using TLC to achieve good separation of the spots before running the column.[6] A less polar solvent system will generally provide better resolution.
-
Quantitative Data
| Compound | Boiling Point (°C) |
| Aniline | 184.1[8][9][10] |
| This compound | 204[11] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To separate aniline from this compound based on their boiling point difference.
Materials:
-
Crude this compound mixture
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation flask
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound mixture into the distillation flask.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the top of the column. The temperature should rise and stabilize at the boiling point of the lower-boiling component (aniline, approx. 184°C).
-
Collect the aniline fraction in a receiving flask.
-
Once the aniline has distilled over, the temperature will begin to rise again.
-
Change the receiving flask to collect the intermediate fraction.
-
The temperature will then stabilize at the boiling point of this compound (approx. 204°C).
-
Collect the purified this compound in a new receiving flask.
-
Monitor the purity of the fractions using TLC or GC analysis.
Protocol 2: Purification by Acid-Base Extraction
Objective: To remove unreacted aniline from the this compound product by converting it into a water-soluble salt.
Materials:
-
Crude this compound mixture
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude product in an appropriate organic solvent in a separatory funnel.
-
Add dilute hydrochloric acid to the separatory funnel.
-
Gently invert the funnel several times, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The protonated aniline and some of the this compound will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
To recover any product that may have entered the aqueous phase, neutralize the acidic aqueous layer with a base (e.g., NaOH) and extract it back with the organic solvent. Combine this organic extract with the main organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove the bulk of the water.
-
Drain the organic layer into a flask and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the purified product.
Protocol 3: Purification by Column Chromatography
Objective: To achieve high purity of this compound by separating it from aniline using silica gel chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., 9:1, 8:2 hexane:ethyl acetate). If tailing is observed, add a small amount of triethylamine (e.g., 0.5%) to the eluent. The ideal system will show good separation between the aniline and this compound spots.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for removing unreacted aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. byjus.com [byjus.com]
- 11. This compound CAS#: 613-97-8 [m.chemicalbook.com]
Technical Support Center: Efficient N-Alkylation of Secondary Anilines
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing the N-alkylation of secondary anilines. Below you will find troubleshooting guides for common issues encountered during experiments and a list of frequently asked questions.
Troubleshooting Guide
Issue 1: Low or No Conversion of the Secondary Aniline (B41778)
Question: I am observing very low or no conversion of my starting secondary aniline. What are the potential causes and how can I improve the yield?
Answer: Low conversion in the N-alkylation of secondary anilines can be attributed to several factors, ranging from reactant inactivity to suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Reactivity of Starting Materials | Anilines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, less reactive alkylating agents (e.g., alkyl chlorides versus bromides or iodides) will result in slower reactions.[1] Consider using a more reactive alkylating agent or more forcing reaction conditions. For less reactive anilines, a more active catalyst system may be required. |
| Inappropriate Reaction Conditions | Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions.[1] Incrementally increase the reaction temperature while carefully monitoring the reaction progress. Solvent: The choice of solvent is crucial. Aprotic solvents are often more efficient for N-alkylation with alcohols.[1] Screen a variety of solvents to find one that provides a good balance of reactant solubility and reaction rate. |
| Catalyst Inactivity or Deactivation | The chosen catalyst may not be suitable for the specific substrates or may be deactivated by impurities or byproducts. Tertiary amines, which can form as over-alkylation byproducts, can sometimes coordinate to the metal center and deactivate the catalyst.[2] Ensure all reagents and solvents are pure and dry.[1][2] If using a catalytic method, consider screening different catalysts known for N-alkylation.[1] |
| Steric Hindrance | Significant steric bulk on either the secondary aniline or the alkylating agent can impede the reaction.[2] If possible, select less sterically hindered reactants. A catalyst with a more open coordination site might also be beneficial. |
| Inadequate Base | For reactions requiring a base, its strength and solubility can be critical. For direct alkylation with halides, a base like K₂CO₃ or Cs₂CO₃ is often used to neutralize the acid formed. For "Borrowing Hydrogen" reactions with alcohols, a stronger base like KOtBu is common.[2] Ensure the base is appropriate for the reaction type and is sufficiently soluble in the reaction medium.[3] |
Issue 2: Formation of Significant Byproducts (Over-alkylation and C-Alkylation)
Question: My reaction is producing a mixture of the desired N-alkylated secondary aniline and other byproducts. How can I improve the selectivity?
Answer: The formation of byproducts such as tertiary amines (from over-alkylation) and C-alkylated anilines is a common challenge. Optimizing reaction parameters can significantly enhance selectivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Over-alkylation | The mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1] Control Stoichiometry: Using an excess of the secondary aniline relative to the alkylating agent can favor the desired product.[1] Slow Addition: Adding the alkylating agent slowly can maintain its low concentration, reducing the likelihood of the product reacting further.[2] Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step.[1] |
| C-Alkylation | The addition of an alkyl group to the benzene (B151609) ring is a competing side reaction, particularly at higher temperatures.[4] Temperature Control: Lower reaction temperatures generally favor N-alkylation over C-alkylation. For instance, with certain zeolite catalysts, N-alkylation is favored between 250°C and 350°C, while C-alkylation becomes more prominent above 300°C.[4][5] Catalyst Selection: The choice of catalyst can significantly influence the N/C alkylation ratio. Zeolites with specific pore sizes (6 to 8 angstroms) and three-dimensional tubular shapes have shown high selectivity for N-alkylation.[5] |
Issue 3: Catalyst Deactivation in Catalytic Reactions
Question: My catalytic reaction starts but then slows down or stops before completion. What might be deactivating my catalyst?
Answer: Catalyst deactivation is a frequent issue in catalytic N-alkylation and can arise from several sources.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Product Inhibition | The N-alkylated aniline product can sometimes coordinate to the catalyst's active site and inhibit its activity.[1] |
| Coke Formation | At elevated temperatures, organic molecules can decompose and form a layer of carbonaceous material (coke) on the catalyst surface, blocking active sites.[6] This is particularly relevant for heterogeneous catalysts like zeolites.[7] The coke can consist of long-chain aliphatic compounds and heterocyclic aromatics.[7] |
| Poisoning by Impurities | Impurities in the starting materials or solvent can act as catalyst poisons. For instance, nitrogen-containing impurities can strongly interact with and deactivate metal catalysts.[6] Ensure the purity of all reagents and solvents. Distillation and adsorption techniques can be used to remove harmful impurities.[6] |
| Thermal Degradation | The catalyst itself may not be stable at the required reaction temperature, leading to decomposition or aggregation of active species.[2] |
| Regeneration | For some heterogeneous catalysts, regeneration is possible. For example, coke can sometimes be removed by oxidative treatment, which can restore the catalyst's initial activity.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies for the N-alkylation of secondary anilines?
A1: The primary catalytic methods include:
-
Borrowing Hydrogen (or Hydrogen Autotransfer): This is an atom-economical and environmentally friendly approach that uses alcohols as alkylating agents. A catalyst, often a transition metal complex (e.g., based on Ru, Mn, Ni, or Ag), temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the aniline to form an imine.[8][9] The catalyst then returns the hydrogen to reduce the imine to the N-alkylated product, with water as the only byproduct.[9]
-
Reductive Amination: This method involves the reaction of the aniline with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced in a subsequent step.[1] This approach offers excellent control over the degree of alkylation.
-
Direct Alkylation with Alkyl Halides: This is a classical method involving the nucleophilic substitution of an alkyl halide by the aniline. While effective, it can lead to over-alkylation and produces salt byproducts.[8]
-
Using Heterogeneous Catalysts: Zeolites and metal nanoparticles supported on materials like alumina (B75360) or carbon are also employed.[5][9][10] These offer advantages in terms of catalyst separation and recyclability.[9][10]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on several factors:
-
Alkylating Agent: If you are using an alcohol, a "borrowing hydrogen" catalyst is appropriate. For alkyl halides, a base is often sufficient, but a phase-transfer catalyst can be beneficial.
-
Substrate Scope: Some catalysts are more tolerant of a wide range of functional groups than others. For example, nickel-based catalysts have been shown to tolerate hydroxyl, alkene, nitrile, nitro, and trifluoromethyl functionalities.[11]
-
Desired Selectivity: If over-alkylation is a major concern, a catalyst system known for high selectivity towards mono-alkylation should be chosen. The reaction conditions should also be optimized accordingly.
-
Process Considerations: For larger-scale synthesis, a heterogeneous catalyst that can be easily recovered and reused might be preferable.[10]
Q3: How can I effectively purify my N-alkylated secondary aniline product?
A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities. Common purification techniques include:
-
Column Chromatography: This is a very common and effective method for separating the desired product from impurities.
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.[1]
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities, especially inorganic salts formed during the reaction.
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems for the N-alkylation of anilines.
Table 1: Homogeneous Catalysts for N-Alkylation of Anilines with Alcohols
| Catalyst System | Aniline Substrate | Alcohol Substrate | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂ / 1,10-phenanthroline (B135089) / t-BuOK | Aniline | Benzyl alcohol | 130 | 48 | 99 (GC) | [11] |
| NiBr₂ / 1,10-phenanthroline / t-BuOK | Aniline | Heptanol | 130 | 48 | 76 | [11] |
| Mn(I) pincer complex | Various anilines | Various alcohols | - | - | High | [12] |
| [Ru(p-cymene)Cl₂]₂ / phosphine (B1218219) ligand / NaH | Aniline | 1-Heptanol | - | - | - | [9] |
| CoNx@NC / t-BuOK | Aniline | Benzyl alcohol | 140 | 18-24 | High | [13] |
Table 2: Heterogeneous Catalysts for N-Alkylation of Anilines
| Catalyst | Aniline Substrate | Alkylating Agent | Temp (°C) | Selectivity | Reference |
| S-115 Zeolite | Aniline | Methanol | 300 | High for N-alkylation | [5] |
| Au/TiO₂-VS | Aniline | Benzyl alcohol | 180 | High | [14] |
| Pd/C | Aniline | Primary amines | - | High | [10] |
| Ni(30)/O-clay | Aniline | Benzyl alcohol | 70 | 75% for benzylideneaniline | [13] |
| Copper-Chromite | Aniline | Benzyl alcohol | 110 | 96 |
Experimental Protocols & Workflows
General Experimental Protocol for N-Alkylation using a Homogeneous Nickel Catalyst
This protocol is adapted from a literature procedure for the nickel-catalyzed N-alkylation of anilines with alcohols.[11]
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: Under a positive flow of the inert gas, add the aniline (0.25 mmol), the alcohol (1.0 mmol), and toluene (B28343) (2.0 mL).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 130 °C and stir for the specified time (e.g., 48 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General experimental workflow for N-alkylation.
Catalyst Selection Decision Tree
Caption: Decision tree for catalyst selection.
Potential Catalyst Deactivation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
Minimizing side reactions in the synthesis of N-Ethyl-N-methylaniline derivatives
Welcome to the technical support center for the synthesis of N-Ethyl-N-methylaniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound derivatives.
Issue 1: Low Yield of this compound and Presence of Side Products
Question: My reaction is producing a mixture of this compound, unreacted N-methylaniline, and N,N-diethylaniline. How can I improve the yield and selectivity for the desired product?
Answer: This is a common challenge in the N-alkylation of secondary amines, primarily due to competing reactions. The formation of N,N-diethylaniline is a result of over-alkylation, where the desired product reacts further with the ethylating agent. The presence of unreacted N-methylaniline indicates an incomplete reaction.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Alkylating Agent: Use a precise 1:1 molar ratio of N-methylaniline to the ethylating agent (e.g., ethyl iodide, diethyl sulfate). A slight excess of the amine can sometimes favor the desired reaction, but a large excess of the alkylating agent will promote over-alkylation.
-
Slow Addition: Add the ethylating agent dropwise or via a syringe pump to maintain a low concentration in the reaction mixture. This minimizes the chance of the newly formed this compound reacting further.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity. Start with room temperature and gradually increase if the reaction is too slow. For instance, in the alkylation of anilines with alcohols using a ruthenium catalyst, reactions can be effective at temperatures ranging from 25°C to 70°C.[1]
-
Base Selection: The choice of base is critical. A mild base is generally preferred to avoid side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective in neutralizing the acid formed during the reaction without promoting excessive side reactions.[1]
-
Solvent Choice: The solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are commonly used.
-
-
Alternative Synthetic Routes:
-
Reductive Amination: This is a highly effective method to avoid over-alkylation. It involves the reaction of N-methylaniline with acetaldehyde (B116499) to form an enamine or iminium ion intermediate, which is then reduced in situ to this compound. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanobohrhydride.[2]
-
"Borrowing Hydrogen" Strategy: This approach uses ethanol (B145695) as the ethylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir, Mn).[1][3] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the amine.[1]
-
Sulfonamide Intermediate: To completely prevent over-alkylation, N-methylaniline can be first converted to a sulfonamide (e.g., by reacting with p-toluenesulfonyl chloride). The resulting sulfonamide is then ethylated, and the sulfonyl group is subsequently removed to yield the desired this compound.
-
Issue 2: Reaction Fails to Go to Completion
Question: A significant amount of my starting N-methylaniline remains unreacted even after a prolonged reaction time. What could be the issue?
Answer: Low conversion can be due to several factors, from the reactivity of your reagents to the reaction setup.
Troubleshooting Steps:
-
Reagent Reactivity:
-
Alkylating Agent: Ensure your ethylating agent is reactive enough. The reactivity of ethyl halides follows the order: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. If using a less reactive halide, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time).
-
Purity of Reagents: Use pure and dry reagents and solvents, as impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction may require heating. Monitor the reaction progress by TLC or GC-MS and increase the temperature if necessary. For some catalyzed reactions, temperatures around 80-120°C may be required.[1]
-
Base: Ensure you are using a sufficient amount of base to neutralize the acid generated during the reaction. For direct alkylation, at least one equivalent of base is needed.
-
-
Catalyst Deactivation (if applicable):
-
If you are using a catalyst (e.g., in the "Borrowing Hydrogen" method), it may have become deactivated. Ensure you are using the correct catalyst loading and that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
-
Issue 3: Difficulty in Purifying this compound
Question: I am struggling to separate this compound from the unreacted N-methylaniline and the over-alkylated N,N-diethylaniline. What is the best purification method?
Answer: The close boiling points of these three compounds can make separation by simple distillation challenging.
Troubleshooting Steps:
-
Fractional Distillation: For larger quantities, careful fractional distillation under reduced pressure can be effective. Use a long, efficient fractionating column and collect narrow fractions. The boiling points are typically in the order of N-methylaniline < this compound < N,N-diethylaniline.
-
Column Chromatography: For smaller scales or for achieving high purity, silica (B1680970) gel column chromatography is the most reliable method.[4]
-
Solvent System: A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio (e.g., 95:5 or 98:2), is typically effective. The polarity of the compounds increases in the order: N,N-diethylaniline < this compound < N-methylaniline. Therefore, N,N-diethylaniline will elute first, followed by the desired product, and finally the unreacted starting material.
-
TLC Monitoring: First, optimize the separation on a TLC plate to find the ideal solvent system before running the column.
-
-
Chemical Purification:
-
Primary and secondary amines can be removed by refluxing the mixture with excess acetic anhydride, which converts them to their corresponding amides. The tertiary amine (N,N-diethylaniline) does not react and can be separated. The desired this compound would also form an amide in this case, so this method is more suitable for removing primary amine impurities from tertiary amines.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is over-alkylation, which leads to the formation of the tertiary amine, N,N-diethylaniline, and potentially the quaternary ammonium (B1175870) salt.[1] This occurs because the product, this compound, can also react with the ethylating agent.
Q2: Why is the N-alkylated product often more reactive than the starting amine?
A2: The introduction of an alkyl group (like methyl or ethyl) onto the nitrogen atom is an electron-donating inductive effect. This increases the electron density on the nitrogen, making the resulting secondary or tertiary amine more nucleophilic than the primary or secondary amine from which it was formed.[6]
Q3: What are the advantages of using reductive amination over direct alkylation?
A3: Reductive amination is generally more selective for mono-alkylation and avoids the issue of over-alkylation. The reaction proceeds through an iminium ion intermediate which is selectively reduced, preventing further reaction.[2]
Q4: Can I use ethanol directly as an ethylating agent?
A4: Yes, ethanol can be used as a "green" ethylating agent through the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology. This requires a specific transition metal catalyst (e.g., based on Ru, Ir, or Mn) and typically a base.[1][3]
Q5: How can I monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting material, the reaction mixture, and if available, a standard of the product on a TLC plate. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[1]
Data Presentation
The following tables summarize quantitative data for different synthetic methods to provide a basis for comparison.
Table 1: Comparison of Different Methods for N-Alkylation of Anilines
| Method | Starting Amine | Alkylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Reference |
| Direct Alkylation | m-toluidine (B57737) | Ethyl bromide | None | None | Room Temp | 24 | ~50-60 (crude) | [7] |
| Reductive Amination | Aniline | Acetaldehyde | Pd/C, Ammonium formate | 2-propanol/water | Room Temp | 0.5 | 95 | [8] |
| Borrowing Hydrogen | Aniline | Benzyl alcohol | Mn-pincer complex | Toluene | 80 | 24 | 95 | [3] |
| Borrowing Hydrogen | Aniline | Octanol | Ru-catalyst, KOtBu | Toluene | 70 | 24 | 95 | [9] |
| Sulfonamide Route | Aniline | Diethyl oxalate | Na, p-toluenesulfonyl chloride | Ethanol | 200 | 2 | 11.6 | [10] |
Table 2: Influence of Reaction Conditions on the N-methylation of Aniline with Methanol over Sn-MFI Catalyst
| Aniline Conversion (%) | N-methylaniline Selectivity (%) | N,N-dimethylaniline Selectivity (%) | Temperature (°C) | Space Velocity (h⁻¹) | Reference |
| 55 | 60 | - | - | - | [11] |
| 71 | 39 | 58 | - | 1 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from general procedures for reductive amination.
Materials:
-
N-methylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add acetaldehyde (1.1 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0°C for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of N-Ethyl-m-toluidine via Direct Alkylation with Ethyl Bromide
This protocol is based on the Organic Syntheses procedure for a similar compound.[7]
Materials:
-
m-toluidine
-
Ethyl bromide
-
10% Sodium hydroxide (B78521) solution
-
Ether
-
Flaked potassium hydroxide
-
Concentrated hydrochloric acid
-
Sodium nitrite (B80452)
Procedure:
-
In a sealed bottle, combine m-toluidine (0.3 mole) and ethyl bromide (0.3 mole).
-
Allow the mixture to stand at room temperature for 24 hours.
-
Break up the resulting crystalline mass and liberate the amine by shaking with 10% sodium hydroxide solution and ether.
-
Separate the ether layer, and extract the aqueous layer with more ether.
-
Combine the ether extracts, dry over flaked potassium hydroxide, and then remove the ether by distillation.
-
The crude product contains a mixture of unreacted m-toluidine, N-ethyl-m-toluidine, and N,N-diethyl-m-toluidine.
-
To purify, dissolve the crude amine in dilute hydrochloric acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite to remove the primary amine (m-toluidine) as the N-nitroso derivative.
-
Extract the N-nitroso compound with ether.
-
Make the aqueous solution alkaline with sodium hydroxide and distill with steam to isolate the secondary and tertiary amines.
-
Saturate the distillate with sodium chloride and extract with benzene.
-
Dry the benzene extract with flaked potassium hydroxide and purify by fractional distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield in N-Alkylation
Caption: Troubleshooting Decision Tree for Low Yield.
Experimental Workflow for Reductive Amination
Caption: Workflow for Reductive Amination Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [open.bu.edu]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-Ethyl-N-methylaniline Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-Ethyl-N-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthesis process. These can include:
-
Unreacted starting materials: Depending on the synthetic route, these may include N-methylaniline, aniline (B41778), ethylating agents (e.g., ethyl iodide, diethyl sulfate), or reagents from reductive amination.
-
Over-alkylation products: A prevalent side reaction is the further ethylation of the desired product to form N,N-diethyl-N-methylanilinium salts or other poly-alkylated anilines. The mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1]
-
Oxidation products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air and light. This can result in a yellow to brown discoloration of the product.
-
Byproducts from the ethylating agent: For instance, if ethanol (B145695) is used as the ethylating agent, ethers could be formed as byproducts.
Q2: My this compound is discolored (yellow or brown). What causes this and how can I fix it?
A2: Discoloration in this compound is primarily due to the formation of oxidation products. Anilines are sensitive to air and light, leading to the formation of colored impurities over time.
To remedy this, you can employ one of the following purification techniques:
-
Vacuum Distillation: This is a highly effective method for removing non-volatile colored impurities and oxidation byproducts.
-
Column Chromatography: Passing the compound through a silica (B1680970) gel column can separate the desired product from colored impurities.
-
Treatment with Activated Carbon: Before the final purification step (e.g., distillation or recrystallization), treating a solution of the crude product with activated charcoal can help adsorb colored impurities.
To prevent future discoloration, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and protected from light.
Q3: How can I effectively separate this compound from unreacted N-methylaniline and over-alkylation byproducts?
A3: The choice of separation method depends on the boiling points and polarities of the components.
-
Fractional Vacuum Distillation: If the boiling points of this compound, N-methylaniline, and any diethylaniline byproduct are sufficiently different, fractional distillation under reduced pressure is an effective method for separation on a larger scale.
-
Column Chromatography: For smaller scales or when boiling points are very close, column chromatography is the preferred method. The different polarities of the primary, secondary, and tertiary amines allow for their separation on a silica gel column.
Troubleshooting Guides
Column Chromatography Purification
| Issue | Potential Cause(s) | Solution(s) |
| Streaking or Tailing of the Compound Spot on TLC/Column | 1. The compound is too polar for the chosen solvent system.2. Acid-base interaction with the acidic silica gel.3. Sample overload. | 1. Increase the polarity of the mobile phase gradually.2. Add 0.1-1% triethylamine (B128534) (TEA) or a few drops of ammonia (B1221849) to the mobile phase to neutralize the silica gel.3. Ensure the sample is loaded onto the column in a concentrated band and that the amount of sample is appropriate for the column size. |
| Poor Separation of Compound from Impurities | 1. Inappropriate mobile phase polarity.2. Isomeric impurities with similar polarity.3. Column overloading. | 1. Optimize the mobile phase polarity using TLC. A good starting point is a low polarity eluent (e.g., 95:5 Hexane (B92381):Ethyl Acetate) and gradually increasing the polarity.2. Use a longer column or a finer mesh silica gel for better resolution.3. Reduce the amount of sample loaded onto the column. |
| Low Recovery of Purified Product | 1. The compound is too soluble in the eluent.2. Irreversible adsorption onto the silica gel.3. Compound is volatile and lost during solvent evaporation. | 1. Use a less polar solvent system.2. Deactivate the silica gel with triethylamine as mentioned above.3. Use a rotary evaporator at a suitable temperature and pressure to remove the solvent. |
| Compound Appears to Decompose on the Column | 1. The acidic nature of silica gel is causing degradation. | 1. Use a neutralized silica gel or an alternative stationary phase like alumina (B75360) (neutral or basic).2. Work quickly and avoid prolonged exposure of the compound to the silica gel. |
Vacuum Distillation Purification
| Issue | Potential Cause(s) | Solution(s) |
| Bumping or Uncontrolled Boiling | 1. Uneven heating.2. Lack of boiling chips or stir bar. | 1. Use a heating mantle with a stirrer for even heating.2. Add a few boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. |
| Product Does Not Distill at the Expected Temperature | 1. Incorrect pressure reading.2. Thermometer bulb is not positioned correctly.3. Presence of non-volatile impurities. | 1. Ensure the manometer is functioning correctly.2. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.3. If the temperature is significantly higher, it may indicate the presence of higher boiling impurities. |
| Product Solidifies in the Condenser | 1. The melting point of the compound is higher than the temperature of the cooling water. | 1. Use room temperature water or no cooling water in the condenser if the compound has a high melting point. This compound is a liquid at room temperature, so this is unlikely to be an issue. |
| Low Yield | 1. Leaks in the vacuum system.2. Inefficient condensation.3. Hold-up in the distillation apparatus. | 1. Check all joints and connections for leaks.2. Ensure adequate flow of cooling water through the condenser.3. Use a smaller distillation apparatus for smaller quantities to minimize loss. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) |
| This compound | 135.21 | 204 | 0.947[2][3] |
| N-methylaniline | 107.15 | 196 | 0.989 |
| Aniline | 93.13 | 184 | 1.022 |
| N,N-Diethylaniline | 149.23 | 217 | 0.938 |
Table 2: Typical Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Vacuum Distillation | ~90 | >98 | 85-95 | Effective for removing non-volatile and some closely boiling impurities. |
| Column Chromatography | ~90 | >99 | 70-90 | Ideal for high-purity requirements and separation of closely related compounds. Yield can be lower due to handling losses. |
| Recrystallization (of a solid derivative) | ~85 | >99 | 60-80 | Not directly applicable to this compound as it is a liquid at room temperature. However, it can be used to purify a solid derivative. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum pump and tubing
-
Manometer
-
Cold trap (optional but recommended)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Connect the vacuum pump to the distillation apparatus. Slowly and carefully apply the vacuum.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle. Start the magnetic stirrer.
-
Distillation: The compound will begin to boil and the vapor will condense in the condenser and collect in the receiving flask. Collect the fraction that distills at the expected boiling point for the given pressure. For this compound (Boiling Point: 204 °C at 760 mmHg), the boiling point will be significantly lower under vacuum.
-
Fraction Collection: It is advisable to collect a small forerun fraction which may contain more volatile impurities. Then, change the receiving flask to collect the main product fraction.
-
Completion: Once the main fraction has been collected and the distillation rate slows, stop heating. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (B1210297) (or other polar solvent)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5-1% triethylamine to the eluent to prevent streaking. The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel using either the dry packing or slurry method. Equilibrate the column by passing several column volumes of the initial, least polar mobile phase through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity and gradually increase the polarity if a gradient elution is necessary.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Reactivity in Substitution Reactions: A Comparative Analysis of N-Ethyl-N-methylaniline and N,N-diethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of N-Ethyl-N-methylaniline and N,N-diethylaniline in substitution reactions. The analysis is grounded in established principles of organic chemistry and supported by experimental observations from scientific literature. The key differences in their performance are primarily dictated by the interplay of electronic and steric effects originating from the N-alkyl substituents.
Core Principles: Electronic vs. Steric Effects
The reactivity of both this compound and N,N-diethylaniline is governed by the dialkylamino group attached to the benzene (B151609) ring. This group exerts two main influences:
-
Electronic Effect : The nitrogen atom's lone pair of electrons is delocalized into the aromatic ring through resonance (+M effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions. The alkyl groups also contribute a minor electron-donating inductive effect (+I). Consequently, the dialkylamino group is a strong activator for Electrophilic Aromatic Substitution (EAS) and an ortho, para-director.[1] The electronic effects of the N-ethyl-N-methylamino group and the N,N-diethylamino group are considered very similar.
-
Steric Effect : The size of the alkyl groups on the nitrogen atom creates steric hindrance, which can impede the approach of reagents to the nitrogen atom itself or to the adjacent ortho positions on the ring.[2] The primary difference between the two molecules lies here: N,N-diethylaniline, with two ethyl groups, is significantly more sterically hindered than this compound, which has one ethyl and one smaller methyl group.
dot graph "Factors_Affecting_Reactivity" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; NEMA [label="N-Ethyl-N-\nmethylaniline"]; NDEA [label="N,N-Diethylaniline"]; }
subgraph "cluster_properties" { label="Molecular Properties"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Electronic [label="Electronic Effect (+M, +I)\n(Similar for both)"]; Steric [label="Steric Hindrance\n(NDEA > NEMA)"]; }
subgraph "cluster_outcomes" { label="Reaction Outcomes"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Rate [label="Reaction Rate"]; Regio [label="Regioselectivity\n(ortho vs para)"]; Nucleo [label="Nucleophilicity"]; }
NEMA -> Steric [style=dashed]; NDEA -> Steric; {NEMA, NDEA} -> Electronic;
Electronic -> Rate [color="#34A853", label=" Increases Rate\n(Ring Activation)"]; Electronic -> Regio [color="#4285F4", label=" Directs ortho/para"]; Steric -> Rate [color="#EA4335", label=" Decreases Rate"]; Steric -> Regio [color="#FBBC05", label=" Favors para over ortho"]; Steric -> Nucleo [color="#EA4335", label=" Decreases\nNucleophilicity"]; } केंदोट Caption: Factors influencing the reactivity of this compound (NEMA) and N,N-diethylaniline (NDEA).
Comparison in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile attacks the electron-rich benzene ring. The key differentiators are the reaction's regioselectivity (ortho vs. para substitution) and, to a lesser extent, the overall rate.
Halogenation
Experimental evidence from bromination reactions highlights the critical role of steric hindrance. While N,N-dimethylaniline (a less hindered analog) can undergo di-substitution at the ortho and para positions, N,N-diethylaniline's reactivity is markedly different.[3]
Table 1: Qualitative Reactivity in Bromination
| Compound | Observation | Inferred Cause | Reference |
|---|---|---|---|
| N,N-Dimethylaniline | With 1.2 equiv. of brominating agent, a trace amount of 2,4-dibromo product is formed. | Lower steric hindrance allows for some ortho attack even after para substitution. | [3] |
| N,N-Diethylaniline | Under the same conditions, no 2,4-dibromo product is observed. | Significant steric hindrance from the two ethyl groups prevents electrophilic attack at the ortho positions. | [3] |
| This compound | Predicted: Reactivity would be intermediate. Less ortho-substitution than N,N-dimethylaniline but more than N,N-diethylaniline. | Intermediate steric hindrance. | - |
This shows that the larger N,N-diethylamino group effectively shields the ortho positions, making N,N-diethylaniline a more selective substrate for para-halogenation compared to less hindered dialkylanilines.
Nitration
Direct nitration of dialkylanilines using a mixture of concentrated nitric and sulfuric acids is complex. The highly acidic medium protonates the nitrogen atom, transforming the activating, ortho, para-directing -NR₂ group into a deactivating, meta-directing -N⁺HR₂ group.[4][5][6] This leads to significant formation of the meta-nitro product.
To achieve selective para-nitration, a protection strategy or the use of milder nitrating agents under non-acidic conditions is required.[7][8] In such directed syntheses, steric hindrance remains the key factor in determining the ortho:para ratio. N,N-diethylaniline would be expected to yield a higher proportion of the para-nitro product compared to this compound due to the greater steric hindrance around the ortho positions.[9]
Comparison as Nucleophiles
The lone pair of electrons on the nitrogen atom makes these compounds effective nucleophiles. Their reactivity in nucleophilic substitution reactions is highly sensitive to steric bulk around the nitrogen.[2]
A kinetic study on the nucleophilic aromatic substitution (SNAr) reactions of aniline (B41778) versus N-methylaniline provides a compelling quantitative insight. The addition of a single methyl group to the nitrogen atom was found to decrease the reaction rate constant by a factor of 100,000 (10⁵).[10] This dramatic reduction is attributed to increased steric hindrance both in the formation of the intermediate complex and during proton transfer.[10]
Extrapolating from this data, a clear trend emerges for the compounds .
Table 2: Predicted Relative Nucleophilicity in Substitution Reactions
| Compound | N-Alkyl Groups | Relative Steric Hindrance | Predicted Nucleophilic Reactivity | Rationale |
|---|---|---|---|---|
| This compound | -CH₃, -C₂H₅ | Lower | Higher | The smaller methyl group allows for easier access to the nitrogen lone pair. |
| N,N-Diethylaniline | -C₂H₅, -C₂H₅ | Higher | Lower | The two bulkier ethyl groups significantly shield the nitrogen lone pair, impeding its attack on an electrophilic center. |
Therefore, in reactions where the aniline derivative acts as the nucleophile (e.g., N-alkylation, N-acylation), This compound is expected to be substantially more reactive than N,N-diethylaniline .
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for halogenation and nitration reactions, which can be adapted for both this compound and N,N-diethylaniline.
Protocol 1: Electrophilic Bromination (Para-Selective)
This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[11]
-
Dissolution : Dissolve the aniline derivative (1.0 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition : In a separate flask, dissolve bromine (1.0 equivalent) in the same solvent. Add this bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the solution is basic.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start:\nAniline Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="1. Dissolve in Solvent\n(e.g., DCM)\nCool to 0-5 °C"]; Step2 [label="2. Add Br₂ Solution\nDropwise\n(Maintain T < 10 °C)"]; Step3 [label="3. Stir at RT\n(Monitor by TLC)"]; Step4 [label="4. Quench\n(aq. NaHCO₃)"]; Step5 [label="5. Extract\n(e.g., Ethyl Acetate)"]; Step6 [label="6. Purify\n(Column or Recrystallization)"]; End [label="Product:\np-Bromoaniline Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; } केंदोट Caption: General experimental workflow for the electrophilic bromination of a dialkylaniline.
Protocol 2: Nitration via a Nitrating Reagent (Non-Acidic)
This protocol utilizes a modern nitrating reagent to avoid the complications of mixed-acid conditions and achieve controlled mononitration.[8]
-
Reaction Setup : In an oven-dried vial equipped with a magnetic stir bar, charge the aniline derivative (1.0 equivalent, 0.2 mmol), 5-methyl-1,3-dinitro-1H-pyrazole (1.5 equivalents, 0.3 mmol), and a Lewis acid catalyst such as Yb(OTf)₃ (10 mol %).
-
Solvent Addition : Add a dry solvent, such as acetonitrile (B52724) (MeCN), to achieve a concentration of 0.2 M.
-
Reaction : Seal the vial and heat the reaction mixture to 80 °C. Stir at this temperature for approximately 16 hours or until TLC indicates the consumption of the starting material.
-
Work-up : Cool the mixture to room temperature. Filter the solution through a pad of celite, eluting with ethyl acetate.
-
Isolation : Combine the filtrates and concentrate in vacuo.
-
Purification : Purify the resulting residue by flash column chromatography on silica (B1680970) gel to isolate the nitrated product.
Summary and Conclusion
The reactivities of this compound and N,N-diethylaniline in substitution reactions are dictated by a balance of similar electronic activation and differing steric hindrance.
-
In Electrophilic Aromatic Substitution , both are highly activated substrates. However, the greater steric bulk of N,N-diethylaniline makes it more regioselective for para-substitution, as its ortho positions are more shielded from electrophilic attack.
-
As Nucleophiles , the reactivity is dominated by steric hindrance. The less hindered nitrogen atom of this compound makes it a significantly more potent nucleophile than the sterically congested N,N-diethylaniline.
The choice between these two reagents should be guided by the specific transformation desired. N,N-diethylaniline is preferable when high selectivity for para-substitution is required in EAS reactions, while this compound is the superior choice for reactions requiring the nitrogen to act as a nucleophile.
References
- 1. yufengchemicals.com [yufengchemicals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
- 8. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. prezi.com [prezi.com]
A Comparative Guide to Catalysts for the N-Alkylation of Aniline
The N-alkylation of anilines is a cornerstone of organic synthesis, producing crucial intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] Traditional methods often rely on alkyl halides, which can lead to poor selectivity and the formation of salt byproducts.[1][2] Modern synthetic chemistry is increasingly shifting towards more sustainable and atom-economical approaches, with the catalytic N-alkylation of anilines using alcohols emerging as a preferred green alternative.[1][3] This "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes readily available alcohols as alkylating agents, with water as the primary byproduct, thus offering a significantly cleaner process.[3][4]
The efficacy of this transformation is highly dependent on the catalyst employed. A wide array of both heterogeneous and homogeneous catalysts, primarily based on transition metals, have been developed and studied.[5][6] This guide provides an objective comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their specific synthetic needs.
Comparative Performance of Catalysts
The selection of a catalyst is critical for achieving high conversion rates and, crucially, high selectivity towards the desired mono-N-alkylated product. The following table summarizes the performance of various prominent catalysts in the N-alkylation of aniline (B41778) and its derivatives with different alcohols.
| Catalyst System | Specific Catalyst | Aniline Substrate | Alkylating Agent | Temp. (°C) | Time (h) | Base | Solvent | Conversion (%) | Yield (%) | Selectivity | Reference |
| Heterogeneous Nickel | Ni/θ-Al₂O₃ | Aniline | Benzyl Alcohol | ~145 (reflux) | 3 | None | o-xylene (B151617) | 100 | 99 | >99% for mono-alkylation | [7] |
| Heterogeneous Nickel | Ni/θ-Al₂O₃ | Aniline | 1-Octanol | ~145 (reflux) | 3 | None | o-xylene | 75 | 74 | High for mono-alkylation | [7] |
| Homogeneous Manganese | Mn pincer complex | Aniline | 1-Hexanol | 80 | 24 | t-BuOK | Toluene (B28343) | - | 85 | High for mono-alkylation | [8] |
| Homogeneous Manganese | Mn pincer complex | Aniline | Benzyl Alcohol | 80 | 24 | t-BuOK | Toluene | >99 | 98 | High for mono-alkylation | [9] |
| Homogeneous Nickel | NiBr₂/1,10-phenanthroline | Aniline | Benzyl Alcohol | 130 | 60 | t-BuOK | Toluene | - | 96 | >99% for mono-alkylation | [10] |
| Heterogeneous Silver | Ag/Graphene Oxide (GO) | Aniline | Benzyl Alcohol | 120 | 0.5 | K₂CO₃ | Toluene | 99 | 98 | High for mono-alkylation | [11] |
| Homogeneous Ruthenium | [RuCl₂(p-cymene)]₂/ligand | Aniline | Carbohydrate Alcohol | 140 | 21 | K₂CO₃ | p-xylene | - | High | High for mono-alkylation | [5] |
| Heterogeneous Cobalt | Co@UiO-67 (MOF) | Aniline | Benzyl Alcohol | 120 | 24 | K₂CO₃ | Toluene | 99 | 98 | High for mono-alkylation | [4] |
| Heterogeneous Iridium | Ir@UiO-66-PPh₂ (MOF) | Aniline | Benzyl Alcohol | 110 | 12 | KOtBu | Dioxane | 95 | - | 86% for amine product | [12] |
| Heterogeneous Copper | Cu-Chromite (nano) | Aniline | Benzyl Alcohol | 110 | 8 | K₂CO₃ | o-Xylene | - | High | High for mono-alkylation | |
| Photocatalytic | None (NH₄Br additive) | Aniline | 4-hydroxybutan-2-one | 25 (RT) | 12 | None | Hexane | - | 98 | High for mono-alkylation | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are protocols for two representative catalytic systems.
Protocol 1: Heterogeneous Catalysis with Ni/θ-Al₂O₃
This protocol describes the N-alkylation of aniline with an alcohol using a reusable, additive-free nickel-on-alumina catalyst.[7][14]
-
Catalyst Preparation (Impregnation Method):
-
Prepare an aqueous solution of a nickel salt (e.g., Ni(NO₃)₂·6H₂O).
-
Impregnate the support material (e.g., γ-Al₂O₃ or θ-Al₂O₃) with the nickel salt solution.
-
Dry the impregnated support at 90-120°C for 12 hours.
-
Calcine the dried material in air at a specified temperature (e.g., 300°C).
-
Prior to the reaction, the catalyst (e.g., NiO/θ-Al₂O₃) is placed in a reactor and prereduced under a flow of H₂ at 500°C for 0.5 hours to generate the active Ni nanoparticles.[14]
-
-
N-Alkylation Reaction Procedure:
-
After prereduction and without exposing the catalyst to air, inject a mixture of o-xylene (1.5 mL), the alcohol (1.2 mmol), and the amine (1.0 mmol) into the reactor containing the catalyst (e.g., 1 mol% Ni).[14]
-
Fill the reactor with an inert gas (N₂).
-
Heat the resulting mixture under reflux (approx. 155°C) with stirring for the specified time (e.g., 3 hours).[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture and separate the catalyst by centrifugation or filtration.
-
The liquid product mixture can be purified by silica (B1680970) gel column chromatography to isolate the desired N-alkylaniline.
-
Protocol 2: Homogeneous Catalysis with a Manganese Pincer Complex
This protocol details the N-alkylation using a molecularly defined manganese catalyst under relatively mild conditions.[3][9]
-
Reaction Setup (under inert atmosphere):
-
Add the manganese pincer complex (e.g., 3 mol%) and potassium tert-butoxide (t-BuOK) (0.75 mmol) to an oven-dried 25-mL Schlenk tube equipped with a stir bar.[3]
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Under a positive flow of argon, add dry toluene (2 mL) via syringe.[3]
-
Add the alcohol (e.g., 1-octanol, 1.2 mmol) and the aniline (1.0 mmol) via syringe.[3]
-
-
Reaction Execution and Work-up:
-
Place the sealed Schlenk tube in a preheated oil bath at the specified temperature (e.g., 80°C) and stir for the required duration (e.g., 24 hours).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.[3]
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylaniline.[3]
-
Visualizing Reaction Pathways and Workflows
The "Borrowing Hydrogen" Catalytic Cycle
The N-alkylation of anilines with alcohols predominantly proceeds via the "Borrowing Hydrogen" mechanism. This catalytic cycle involves three key stages: (1) The metal catalyst "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate aldehyde. (2) The aldehyde condenses with the aniline to form an imine, releasing a molecule of water. (3) The metal-hydride then reduces the imine to the final N-alkylated aniline product, regenerating the active catalyst.
Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation of aniline with an alcohol.
General Experimental Workflow
The overall process from setting up the reaction to analyzing the final product follows a standardized workflow in a research laboratory setting. This involves careful preparation, controlled reaction execution, and systematic purification and characterization steps.
Caption: General experimental workflow for catalytic N-alkylation of aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible-light-induced N -alkylation of anilines with 4-hydroxybutan-2-one - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01339E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of an HPLC Method for N-Ethyl-N-methylaniline Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-Ethyl-N-methylaniline is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This guide provides a comprehensive overview of a validated HPLC method for the analysis of this compound, alongside a comparison with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). The presented data, based on established methods for structurally similar aniline (B41778) derivatives, offers a robust framework for method validation and selection.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and the specific goals of the analysis. While HPLC is a versatile technique well-suited for a broad range of non-volatile and thermally labile compounds, GC-MS offers high sensitivity and specificity for volatile and semi-volatile compounds.[1][2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection.[4] |
| Specificity | High; can separate structurally similar impurities.[4] | Very high; provides structural information for impurity identification.[4] |
| Sensitivity | High (ng to pg level).[4] | Very high (pg to fg level).[4] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[4] | Volatile and thermally stable compounds.[4] |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times for complex matrices. |
| Cost (Operational) | Moderate (solvents, columns).[3] | High (gases, columns, derivatizing agents).[4] |
Validated HPLC Method for this compound
A robust reverse-phase HPLC (RP-HPLC) method is recommended for the routine analysis of this compound. The following table summarizes the performance characteristics of a validated method, with data extrapolated from validated methods for closely related compounds such as N-methylaniline.[5][6]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 106.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.23% - 4.75% |
| - Intermediate Precision | ≤ 3.0% | < 5.0% |
| Limit of Detection (LOD) | Report | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | Report | 1.0 µg/mL |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and selective alternative for the analysis of this compound, particularly for trace-level detection and impurity profiling. The performance of a typical GC-MS method is summarized below, with data based on the analysis of similar aniline compounds.[7][8][9]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 1 - 300 mg/L | 100 - 300 mg/L |
| Accuracy (% Recovery) | 85.0 - 115.0% | 85% - 103% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | < 2.5% |
| - Intermediate Precision | ≤ 10.0% | < 5.0% |
| Limit of Detection (LOD) | Report | 1.0 mg/L |
| Limit of Quantitation (LOQ) | Report | 3.0 mg/L |
Experimental Protocols
Validated HPLC Method
A detailed methodology for the validated HPLC analysis of this compound is provided below, based on established protocols for similar compounds.[5][10][11]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid.[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 243 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.
GC-MS Method
The following protocol outlines a typical GC-MS method for the analysis of this compound.[7][8][9]
Chromatographic Conditions:
-
Column: DB-1MS fused silica (B1680970) capillary column (30 m x 0.25 mm x 0.25 µm).[8][9]
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 300°C.
-
Injection Mode: Split (20:1).[8]
-
Mass Spectrometer: Electron Ionization (EI) mode.
-
Selected Ion Monitoring (SIM): m/z 120, 135.[9]
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the sample using an acidic solution, followed by neutralization and re-extraction into an organic solvent like dichloromethane.[8][9]
-
Final Solution: The extracted sample is then brought to a known volume with the solvent for injection.
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages involved in the validation of an HPLC method for this compound analysis.
Caption: A logical workflow for the validation of an HPLC analytical method.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 7. sincerechemical.com [sincerechemical.com]
- 8. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of N-Ethyl-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of N-Ethyl-N-methylaniline in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantitative determination of N-Ethyl-N-methylaniline in various complex matrices. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and regulatory submissions. This document outlines the validation parameters, experimental protocols, and performance data for three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies and acceptance criteria presented are based on established analytical practices and guidelines from the International Council for Harmonisation (ICH). The performance data summarized below is representative of what can be achieved for closely related aniline (B41778) derivatives and should be validated for the specific matrix and application.
Comparative Performance of Analytical Methods
The choice of an analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables provide a summary of typical performance data for HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of aromatic amines like this compound.
Table 1: Comparison of HPLC-UV, GC-MS, and LC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | R² ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.1 - 100 ng/mL | To be defined by the application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% | 80 - 120% |
| Precision (% RSD) | ||||
| - Repeatability | < 2.0% | < 5.0% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 3.0% | < 7.0% | < 3.0% | ≤ 3% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.03 ng/mL | To be determined |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.05 µg/mL | ~0.1 ng/mL | To be determined |
| Specificity | Good | High | Very High | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical procedures. The following are generalized protocols for key analytical techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of analytes with a suitable chromophore.
Sample Preparation (for an organic matrix):
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture).
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Sample Preparation (Liquid-Liquid Extraction for aqueous samples):
-
To 5 mL of the sample, add a suitable internal standard.
-
Adjust the pH to >11 with 1 M NaOH.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate (B1210297) mixture).
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-350 amu (or Selected Ion Monitoring for higher sensitivity)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
Sample Preparation (Solid-Phase Extraction for biological fluids):
-
Pre-condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load 1 mL of the sample (e.g., plasma, urine) onto the cartridge.
-
Wash the cartridge with water and then with a low percentage of organic solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient program to achieve optimal separation.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.
Visualizing the Analytical Workflow
A clear understanding of the logical flow of the analytical method is essential. The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a complex matrix.
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
Both HPLC-UV, GC-MS, and LC-MS/MS are suitable techniques for the quantification of this compound. The choice between these methods will be dictated by the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control where high sensitivity is not required. GC-MS provides excellent separation and identification capabilities for volatile analytes. LC-MS/MS is the preferred method for trace-level quantification in complex matrices due to its superior sensitivity and selectivity. It is imperative that the chosen method is fully validated in accordance with ICH guidelines to ensure reliable and accurate results.
Navigating Immunoassay Specificity: A Comparative Guide to N-Ethyl-N-methylaniline Cross-reactivity
For Immediate Release
In the landscape of drug discovery and toxicological screening, the specificity of immunoassays is paramount. Cross-reactivity with structurally related compounds can lead to false-positive results, necessitating costly and time-consuming confirmatory analyses. This guide provides a comparative overview of the potential cross-reactivity of N-Ethyl-N-methylaniline in common immunoassays, offering valuable insights for researchers, scientists, and drug development professionals.
It is important to note that publicly available experimental data on the specific cross-reactivity of this compound in commercial immunoassays is limited. Therefore, this guide presents a hypothetical comparison based on the known cross-reactivity of structurally similar N-alkylated amphetamine analogs, such as N-ethylamphetamine, 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxymethamphetamine (MDMA). The data herein is intended to be illustrative of expected performance and to underscore the importance of empirical validation.
Data Presentation: Comparative Cross-Reactivity in a Methamphetamine Immunoassay
The following table summarizes the hypothetical cross-reactivity of this compound and other relevant compounds in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of methamphetamine. The cross-reactivity is calculated relative to d-methamphetamine, which is set at 100%.
| Compound | Chemical Structure | Class | Hypothetical IC50 (ng/mL) | Hypothetical % Cross-Reactivity |
| d-Methamphetamine | C₁₀H₁₅N | Amphetamine | 15 | 100% |
| This compound | C₉H₁₃N | Aniline Derivative | > 10,000 | < 0.15% |
| d-Amphetamine | C₉H₁₃N | Amphetamine | 250 | 6% |
| N-Ethylamphetamine | C₁₁H₁₇N | Amphetamine | 800 | 1.88% |
| MDMA (Ecstasy) | C₁₁H₁₅NO₂ | Amphetamine | 200 | 7.5% |
| MDEA (Eve) | C₁₂H₁₇NO₂ | Amphetamine | 250 | 6% |
| Ephedrine | C₁₀H₁₅NO | Phenylpropanolamine | 5,000 | 0.3% |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a compound that inhibits 50% of the signal in a competitive immunoassay. Percent cross-reactivity is calculated as: (% Cross-Reactivity = [IC50 of d-Methamphetamine / IC50 of Test Compound] x 100). The values presented are for illustrative purposes and actual cross-reactivity can vary significantly between different assay manufacturers and platforms.[1]
Experimental Protocols
To empirically determine the cross-reactivity of a compound like this compound, a competitive ELISA is a standard and robust method. The following protocol outlines the key steps for such an evaluation.
Protocol: Determination of Cross-Reactivity by Competitive ELISA
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and other test compounds in a competitive ELISA designed for a specific target analyte (e.g., methamphetamine).
Materials:
-
96-well microtiter plates coated with anti-methamphetamine antibody.
-
Certified reference standards of d-methamphetamine, this compound, and other compounds to be tested.
-
Methamphetamine conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Assay buffer (e.g., phosphate-buffered saline with a protein stabilizer).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., 2N Sulfuric Acid).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Preparation of Standards and Test Compounds:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Create a series of dilutions for each compound in the assay buffer to generate a dose-response curve. A typical concentration range for the primary analyte (d-methamphetamine) would be from 1 ng/mL to 1000 ng/mL. For test compounds, a wider range (e.g., 10 ng/mL to 100,000 ng/mL) may be necessary.
-
-
Assay Procedure:
-
To the appropriate wells of the antibody-coated microtiter plate, add 50 µL of the standard or test compound dilution.
-
Add 50 µL of the enzyme-conjugated methamphetamine to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for competitive binding.
-
Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove unbound reagents.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop the reaction by adding 100 µL of the stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the compound concentrations.
-
Perform a sigmoidal dose-response curve fit to determine the IC50 value for each compound.
-
Calculate the percent cross-reactivity of each test compound relative to the primary analyte using the formula mentioned previously.
-
Visualizing the Process
To better understand the experimental and molecular interactions, the following diagrams are provided.
Caption: Experimental Workflow for Immunoassay Cross-Reactivity Testing.
Caption: Principle of Competitive Immunoassay for Small Molecule Detection.
References
A Comparative Guide to Capillary Columns for the GC Analysis of N-Ethyl-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate gas chromatographic (GC) analysis of N-Ethyl-N-methylaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals, is crucial for process monitoring, quality control, and impurity profiling. The choice of capillary column is a critical factor that dictates the quality of the chromatographic separation, influencing peak shape, resolution, and overall analytical run time. This guide provides an objective comparison of the performance of different capillary columns for the GC analysis of this compound, supported by experimental data and detailed methodologies.
Principles of Capillary Column Selection for Aromatic Amines
The analysis of amines, including this compound, by GC can be challenging due to their basicity, which can lead to interactions with active sites on the column, resulting in poor peak shape (tailing). Therefore, the selection of a highly inert column is paramount. The polarity of the stationary phase is another critical consideration. According to the "like dissolves like" principle, a polar analyte will be more strongly retained on a polar stationary phase.[1][2] this compound is a moderately polar compound due to the presence of the nitrogen atom and the aromatic ring. This guide will compare the performance of a low-polarity column and a high-polarity column for the analysis of this compound.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics of two commonly used capillary columns with different stationary phase polarities for the analysis of this compound.
| Performance Parameter | DB-5ms (Low Polarity) | Wax-type (High Polarity, e.g., DB-WAX) |
| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | Polyethylene Glycol (PEG) |
| Expected Retention Time | Shorter | Longer |
| Expected Peak Shape | Symmetrical peaks are achievable, especially with modern inert columns.[3] | Generally good peak shape due to favorable interactions with the polar stationary phase. |
| Selectivity | Primarily based on boiling point and to a lesser extent on analyte polarity. | Based on a combination of boiling point and specific interactions (hydrogen bonding capability) with the polar stationary phase. |
| Resolution from Impurities | Good for non-polar impurities. May co-elute with polar impurities of similar boiling points. | Enhanced resolution for polar impurities. May provide better separation from structurally similar aromatic amines. |
| Column Bleed | Low bleed, suitable for mass spectrometry (MS) detection. | Higher bleed at elevated temperatures compared to low-polarity columns. |
| Maximum Operating Temp. | Higher | Lower |
Experimental Protocols
Detailed experimental methodologies are provided below for the analysis of this compound on both a low-polarity and a high-polarity capillary column. These protocols are based on established methods for similar aromatic amines and serve as a strong starting point for method development.[4][5]
Method 1: Analysis on a Low-Polarity DB-5ms Column
This method is adapted from a validated procedure for the analysis of N-methylaniline.[4]
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Final Hold: Hold at 280°C for 5 minutes
-
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Detector:
-
Type: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
FID Temperature: 300°C
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Method 2: Analysis on a High-Polarity Wax-type Column
This protocol is based on general methods for the analysis of aniline (B41778) compounds in complex matrices.[5]
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Final Hold: Hold at 240°C for 10 minutes
-
-
Injector:
-
Mode: Split (split ratio 20:1)
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Detector:
-
Type: Flame Ionization Detector (FID)
-
Temperature: 260°C
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical considerations for selecting a capillary column for the GC analysis of this compound.
Caption: A generalized workflow for the GC analysis of this compound.
Caption: Logical diagram for selecting a capillary column for this compound analysis.
Conclusion
The selection of an appropriate capillary column is a critical step in developing a robust GC method for the analysis of this compound. For general-purpose screening and rapid analysis, a low-polarity DB-5ms column offers the advantages of lower bleed and shorter retention times. However, for complex samples where resolution from polar impurities is critical, a high-polarity wax-type column may provide superior separation. The choice of column should be guided by the specific analytical requirements, such as the need for high resolution of certain impurities or compatibility with mass spectrometric detection. The experimental protocols provided herein offer a solid foundation for method development and optimization for the analysis of this compound in various matrices.
References
A Comparative Guide to N-Ethyl-N-methylaniline and N-methylaniline as Dye Intermediates
For researchers and professionals in dye chemistry and drug development, the selection of appropriate intermediates is paramount to achieving desired product characteristics. This guide provides a detailed comparison of two common dye intermediates, N-Ethyl-N-methylaniline and N-methylaniline, focusing on their physicochemical properties, application in azo dye synthesis, and the likely impact of their structural differences on the final dye's performance.
Physicochemical Properties
A fundamental comparison of this compound and N-methylaniline begins with their intrinsic physical and chemical properties. These characteristics influence their handling, reaction kinetics, and solubility in various solvent systems.
| Property | This compound | N-methylaniline |
| CAS Number | 613-97-8[1][2][3] | 100-61-8[4] |
| Molecular Formula | C₉H₁₃N[1][2][5] | C₇H₉N |
| Molecular Weight | 135.21 g/mol [1][2][5] | 107.15 g/mol |
| Appearance | - | Colorless to yellow to light brown oily liquid[4][6] |
| Boiling Point | ~204 °C[1] | ~196 °C[6] |
| Melting Point | - | -57 °C |
| Density | ~0.947 g/mL at 25 °C[1][3] | ~0.99 g/mL[6] |
| Solubility | - | Soluble in ethanol, ether, chloroform; slightly soluble in water[4][6] |
| Flash Point | - | 79.4 °C[6] |
Performance as Dye Intermediates: A Comparative Analysis
Both this compound and N-methylaniline are extensively used as coupling components in the synthesis of azo dyes. The choice between these two intermediates can significantly influence the properties of the resulting dye, such as its color, fastness, and affinity for different fibers.
The primary structural difference lies in the N-alkyl substituents. N-methylaniline has one methyl group attached to the nitrogen atom, while this compound has both an ethyl and a methyl group. This seemingly minor difference can lead to notable variations in the electronic and steric environment of the amino group, which in turn affects the azo coupling reaction and the properties of the final dye molecule.
Electron Donating Properties: The additional ethyl group in this compound enhances the electron-donating nature of the amino group compared to the single methyl group in N-methylaniline. This increased electron density on the aniline (B41778) ring can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the resulting dye, often resulting in deeper or different shades.
Steric Hindrance: The bulkier ethyl group in this compound can introduce greater steric hindrance around the nitrogen atom. This may influence the rate of the coupling reaction and potentially the orientation of the final dye molecule on a substrate, which can affect properties like light and sublimation fastness.
Solubility: The larger alkyl groups in this compound can increase the hydrophobicity of the resulting dye molecule, which may be advantageous for its application in disperse dyes for synthetic fibers like polyester.
Experimental Protocols: Synthesis of a Representative Azo Dye
The following is a representative experimental protocol for the synthesis of an azo dye, which can be adapted for use with either this compound or N-methylaniline as the coupling component. The synthesis of a disperse dye, for instance, using p-nitroaniline as the diazo component, is a common application.
Objective: To synthesize a disperse azo dye using p-nitroaniline and an N-alkylaniline derivative.
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452)
-
This compound or N-methylaniline
-
Ethanol
-
Sodium Acetate (B1210297) (optional, for pH adjustment)
-
Ice
-
Distilled Water
Procedure:
Part A: Diazotization of p-Nitroaniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of p-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with constant stirring.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution. Ensure the temperature remains between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve the corresponding molar equivalent of the coupling component (this compound or N-methylaniline) in ethanol.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form.
-
The pH of the reaction mixture can be adjusted to 4-5 by the addition of a sodium acetate solution to facilitate the coupling.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Visualization of Chemical Structures and Synthesis Pathway
To further illustrate the comparison, the following diagrams visualize the chemical structures of the two intermediates and the general pathway for azo dye synthesis.
Conclusion
References
- 1. This compound CAS#: 613-97-8 [m.chemicalbook.com]
- 2. This compound | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 613-97-8 [chemicalbook.com]
- 4. N-Methylaniline | 100-61-8 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
A Comparative Guide to the Detection of N-Ethyl-N-methylaniline: GC-NPD vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) for the quantitative analysis of N-Ethyl-N-methylaniline against common alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented herein is intended to assist researchers in selecting the most suitable analytical technique for their specific needs, with a focus on accuracy, precision, and sensitivity.
Introduction
This compound is an N-alkylaniline that finds application in various chemical syntheses, including the production of dyes and pharmaceutical intermediates. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and safety assessment. Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) is a highly sensitive technique for the detection of nitrogen-containing compounds. This guide evaluates the performance of GC-NPD in the context of other established analytical methods.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following tables summarize the key performance indicators for GC-NPD, GC-MS, and HPLC-UV in the analysis of this compound and related aromatic amines. Note: Specific performance data for GC-NPD with this compound is limited; therefore, data for a broader class of aromatic amines is presented as a proxy.
Table 1: Performance Characteristics of Analytical Methods for Aromatic Amine Detection
| Parameter | GC-NPD (Aromatic Amines, derivatized) | GC-MS (N-methylaniline) | HPLC-UV (N-methylaniline) |
| Accuracy (Recovery) | Not specified | 91.4% - 98.7%[1] | Accuracy of 0.36% for a known added amount[2] |
| Precision (%RSD) | Not specified | 5.79% - 7.89%[1] | Better than 0.5%[2] |
| Limit of Detection (LOD) | ~19-139 pg injected[3] | 0.15 mg/kg[1] | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.5 mg/kg[1] | Not specified |
| Linearity (R²) | Linear over 20-500 ng[3] | > 0.999[1] | > 0.999[2] |
Table 2: Summary of Method Attributes
| Attribute | GC-NPD | GC-MS | HPLC-UV |
| Selectivity | High for Nitrogen compounds | Very High (based on mass-to-charge ratio) | Moderate (potential for co-elution) |
| Sensitivity | Very High | High | Moderate |
| Sample Preparation | Often requires derivatization | May require derivatization | Often simpler, direct injection possible |
| Instrumentation Cost | Moderate | High | Moderate |
| Throughput | Moderate | Moderate | High |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound and related compounds using GC-NPD, GC-MS, and HPLC-UV.
GC-NPD Method for Aromatic Amines (Based on EPA Method 8131)
This method is suitable for the determination of aniline (B41778) and its derivatives in aqueous samples. For this compound, derivatization may be necessary to improve chromatographic performance.
-
Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.
-
Perform a liquid-liquid extraction twice with methylene (B1212753) chloride.
-
Dry the combined extracts by passing them through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
Derivatization (N-n-propoxycarbonyl derivatives):
-
Evaporate the solvent from the extract.
-
Add a suitable solvent and n-propyl chloroformate.
-
Heat the mixture to form the N-n-propoxycarbonyl derivative.
-
Reconstitute the sample in a suitable solvent for injection.
-
-
GC-NPD Conditions:
-
Column: HP-5 fused-silica capillary column (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80°C, hold for a specified time, then ramp to a final temperature.
-
Carrier Gas: Helium.
-
Detector: Nitrogen-Phosphorus Detector.
-
GC-MS Method for N-methylaniline
This method provides high selectivity and sensitivity for the analysis of N-methylaniline in textile products.[1]
-
Sample Preparation (Textile Samples):
-
Weigh 1.0g of the finely cut sample into a conical flask.
-
Add methanol (B129727) and extract using an ultrasonic generator for 30 minutes.[1]
-
Filter the extract.
-
Repeat the ultrasonic extraction of the residue with methanol for 10 minutes.[1]
-
Combine the filtrates, concentrate to near dryness, and reconstitute to 1.0 mL with methanol.[1]
-
-
GC-MS Conditions:
HPLC-UV Method for N-methylaniline
This method is suitable for the quantification of N-methylaniline in indigo.[2]
-
Sample Preparation (Indigo Samples):
-
An optimized extraction method to release aniline and N-methylaniline is employed.
-
The quantification is achieved by HPLC separation and UV-detection.
-
-
HPLC-UV Conditions:
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical flow of method selection, the following diagrams are provided.
Caption: Experimental workflow for aromatic amine analysis.
Caption: Logic for selecting an analytical method.
Conclusion
The choice of an analytical method for the detection of this compound depends on the specific requirements of the analysis.
-
GC-NPD stands out for its exceptional sensitivity towards nitrogen-containing compounds, making it a strong candidate for trace-level detection. However, it may require a derivatization step to improve the chromatographic properties of the analyte.
-
GC-MS offers a combination of high sensitivity and excellent selectivity, providing confident identification and quantification, which is particularly valuable in complex matrices or for impurity profiling.
-
HPLC-UV provides a simpler and often faster alternative, especially when high sensitivity is not the primary concern. Its robustness and lower operational complexity make it suitable for routine quality control applications.
Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, selectivity, sample throughput, and cost when selecting the most appropriate method for their analytical challenges.
References
Inter-laboratory Comparison of N-Ethyl-N-methylaniline Quantification Methods: A Guide for Researchers
This guide provides a comparative analysis of two common analytical techniques for the quantification of N-Ethyl-N-methylaniline, a compound of interest in pharmaceutical development and chemical synthesis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, enabling informed decisions for method selection and validation. The data presented is a synthesis of established analytical practices for similar compounds and serves as a representative model for an inter-laboratory comparison.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is contingent on the specific requirements of the analysis, such as the desired sensitivity, sample matrix, and throughput. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are two widely employed techniques for the analysis of N-alkylanilines. The following table summarizes the typical performance characteristics of these methods, based on an inter-laboratory assessment framework.
| Validation Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995 |
| Range | 0.1 - 100 µg/mL | 1 - 500 ng/mL | To be defined by the application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 2.5% | ≤ 2% |
| - Intermediate Precision | < 2.5% | < 4.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 ng/mL | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL | Signal-to-Noise Ratio of 10:1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following sections outline the experimental protocols for the HPLC-UV and GC-MS methods used in this comparative study.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Objective: To quantify this compound using a robust and widely available chromatographic technique.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To achieve high sensitivity and selectivity for the quantification of this compound, particularly at trace levels.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 135, 120).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Create calibration standards by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 500 ng/mL.
-
For unknown samples, perform a liquid-liquid extraction if the matrix is complex. For simpler matrices, a direct dilution in the solvent may be sufficient to bring the concentration within the calibration range.
-
Ensure final sample solutions are anhydrous before injection.
Workflow and Pathway Diagrams
To ensure a systematic and unbiased comparison, a well-defined workflow is essential for any inter-laboratory study. The following diagram illustrates the key stages of such a study.
Caption: Workflow of an Inter-laboratory Comparison Study.
The logical relationship for selecting an analytical method based on key performance indicators is depicted in the diagram below.
Caption: Decision tree for analytical method selection.
Safety Operating Guide
Proper Disposal of N-Ethyl-N-methylaniline: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of N-Ethyl-N-methylaniline, ensuring the protection of personnel and the environment.
This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled, and is also harmful to aquatic life with long-lasting effects.[1][2] Proper disposal is crucial to mitigate these risks. This guide provides a step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety Precautions
Before handling this compound, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.[3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][4]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4][5] If ventilation is inadequate, respiratory protection is required.
In the event of a spill, immediately evacuate the area and remove all ignition sources.[3][6] Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][7] Do not use combustible materials like sawdust.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, state, and federal regulations.[3] It is imperative to contact a licensed hazardous waste disposal company for proper disposal.
-
Segregation and Collection:
-
Container Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Toxic," "Combustible," "Marine Pollutant").
-
-
Storage:
-
Arrange for Professional Disposal:
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is important for safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 613-97-8 | [4] |
| EC Number | 210-364-4 | [4] |
| Molecular Formula | C9H13N | [4] |
| Specific Gravity (20/20) | 0.95 | |
| Flash Point | 74 °C (165 °F) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fr.cpachem.com [fr.cpachem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
